POE (5) coco amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61791-14-8 |
|---|---|
Molecular Formula |
(C2H4O)nC14H30OS |
Synonyms |
Ethomeen C, 15 |
Origin of Product |
United States |
Foundational & Exploratory
Hydrophilic-lipophilic balance (HLB) of POE (5) coco amine
An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of POE (5) Coco Amine
Authored by: A Senior Application Scientist
Abstract
The Hydrophilic-Lipophilic Balance (HLB) system remains a cornerstone of formulation science, providing an empirical scale to predict the behavior of surfactants. This guide offers a detailed examination of the HLB of Polyoxyethylene (5) Coco Amine, a versatile non-ionic surfactant. We will dissect its molecular architecture, present theoretical methods for calculating its HLB, and provide a robust experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this surfactant's properties to optimize emulsion and dispersion systems.
The Hydrophilic-Lipophilic Balance (HLB) System: A Foundational Overview
The HLB system, first proposed by William C. Griffin in 1949, quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] It is an invaluable tool for formulators, enabling them to systematically select emulsifiers to create stable and effective products.[3] The HLB scale for non-ionic surfactants typically ranges from 0 to 20.[4][5]
-
Low HLB Values (0-8): Indicate a predominantly lipophilic character, making these surfactants soluble in oil. They are ideal for creating water-in-oil (W/O) emulsions.
-
Mid-range HLB Values (8-13): These surfactants exhibit good wetting properties and are often used as oil-in-water (O/W) emulsifiers.[6]
-
High HLB Values (13-20): Indicate strong hydrophilic characteristics and water solubility. These are used as detergents, solubilizers, and O/W emulsifiers.[7]
The fundamental principle is to match the HLB of the surfactant or surfactant blend to the "required HLB" of the oil phase to achieve minimum interfacial tension and maximum emulsion stability.[8][9]
Molecular Architecture of this compound
Polyoxyethylene (5) Coco Amine (CAS: 61791-14-8) is a non-ionic surfactant belonging to the ethoxylated amine family.[10] Its structure is inherently amphiphilic, containing distinct lipophilic and hydrophilic regions, which is the source of its surface-active properties.
-
Lipophilic Moiety: The "coco amine" portion forms the hydrophobic tail. It is derived from coconut oil fatty acids and consists of a mixture of alkyl chains, primarily Lauric (C12) and Myristic (C14) acids. This long hydrocarbon tail provides oil solubility.
-
Hydrophilic Moiety: The "Polyoxyethylene (POE) (5)" group constitutes the water-soluble head. It consists of five repeating ethylene oxide units, attached to the nitrogen atom of the coco amine.[11] The ether linkages and terminal hydroxyl group in this chain are responsible for its affinity for water.
This dual nature allows this compound to position itself at the oil-water interface, reducing the interfacial tension that prevents the two phases from mixing.
Theoretical HLB Calculation
The HLB value of a non-ionic surfactant like this compound can be estimated using established theoretical models. These calculations provide a valuable starting point for formulation development.
Griffin's Method
Griffin's method is the most widely used approach for non-ionic surfactants.[12] It is based on the weight percentage of the hydrophilic portion of the molecule.[7][13]
Formula: HLB = 20 * (Mh / M)[14]
Where:
-
Mh is the molecular mass of the hydrophilic group (the POE chain).
-
M is the total molecular mass of the surfactant.
Calculation Example:
-
Lipophilic Mass (Coco Amine): Assuming an average chain length of C12 (Lauryl), the molecular weight of the coco amine tail (C₁₂H₂₅N) is approximately 183.35 g/mol .
-
Hydrophilic Mass (Mh): The mass of 5 ethylene oxide units ((C₂H₄O)₅) is 5 * 44.05 g/mol = 220.25 g/mol .
-
Total Mass (M): M = 183.35 + 220.25 = 403.60 g/mol .
-
Calculated HLB: HLB = 20 * (220.25 / 403.60) ≈ 10.91
This calculated value aligns well with the values reported in technical literature, which are typically around 10.3 to 10.5 .[6][11][15] The minor discrepancy arises from the variability in the fatty acid chain lengths of the "coco" raw material.
Davies' Method
An alternative approach, proposed by Davies in 1957, calculates HLB based on summing empirically derived group numbers for the different structural components of the surfactant.[1][14]
Formula: HLB = 7 + Σ(Hydrophilic group numbers) - Σ(Lipophilic group numbers)
Calculation Example (using C12 amine):
-
Hydrophilic Groups:
-
Tertiary Amine (N): 9.4
-
Ether Linkage (-O-): 1.3 (x5)
-
-
Lipophilic Groups:
-
-CH₂-: 0.475 (x11)
-
-CH₃: 0.475 (x1)
-
Calculated HLB: HLB = 7 + 9.4 + (5 * 1.3) - (11 * 0.475) - (1 * 0.475) = 7 + 9.4 + 6.5 - 5.225 - 0.475 = 17.2
The significant deviation of the Davies' method result from the Griffin method and experimentally cited values highlights a key insight: Griffin's method is generally considered more reliable for polyoxyethylene-based non-ionic surfactants, for which it was originally designed.
| Calculation Method | Key Principle | Calculated HLB | Reported HLB |
| Griffin's Method | Based on the weight % of the hydrophilic (EO) chain. | ~10.9 | ~10.3 - 10.5[6][11][15] |
| Davies' Method | Based on summing empirical group contribution numbers. | ~17.2 |
Table 1: Comparison of Theoretical HLB Values for this compound.
Experimental Determination of Required HLB
While theoretical calculations are useful, the most accurate way to formulate a stable emulsion is to experimentally determine the "required HLB" (rHLB) of the specific oil phase you intend to use.[16] This is because impurities and minor components in oils can alter their polarity and, thus, their rHLB.[17] The optimal emulsifier system will have an HLB value that matches the rHLB of the oil phase.[18]
Protocol: Emulsion Stability Assessment
This protocol describes a systematic method to determine the rHLB of an oil by creating a series of emulsions with surfactant blends of varying, known HLB values.
Materials:
-
Oil phase to be tested.
-
Deionized water.
-
Low HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3).
-
High HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).
-
This compound (for validation post-determination).
-
Glass beakers or vials (e.g., 20 mL).
-
High-shear homogenizer.
-
Graduated cylinders or pipettes.
Procedure:
-
Prepare Surfactant Blends: Prepare 10 different surfactant blends of the high and low HLB surfactants to achieve a range of HLB values (e.g., from 5 to 14). The total surfactant concentration in the final emulsion should be kept constant (e.g., 5% w/w). The HLB of the blend is calculated by the weighted average: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)
-
Emulsion Preparation: For each surfactant blend, prepare an emulsion. A typical starting point is a 10% oil-in-water (O/W) emulsion.
-
Accurately weigh 1.0 g of the surfactant blend into a vial.
-
Add 10.0 g of the oil phase. Mix thoroughly.
-
Add 89.0 g of deionized water.
-
-
Homogenization: Subject each mixture to high-shear homogenization for a fixed duration (e.g., 3-5 minutes) at a constant speed to ensure uniform droplet size distribution.[19]
-
Stability Observation: Store the prepared emulsions in a quiescent state at a controlled temperature. Observe the emulsions at set time intervals (e.g., 1 hr, 4 hrs, 24 hrs, 1 week) for signs of instability:
-
Creaming: Formation of a concentrated layer of oil droplets at the top.
-
Coalescence: Merging of small droplets into larger ones.
-
Phase Separation: Complete breaking of the emulsion into distinct oil and water layers.
-
-
Identify Optimum HLB: The rHLB of the oil is the HLB of the surfactant blend that produced the most stable emulsion (i.e., the one showing the least creaming, coalescence, or separation over the longest period).
Applications Guided by HLB
The HLB value of ~10.5 for this compound places it as a highly versatile O/W emulsifier and wetting agent, suitable for a wide range of applications.[6][11] Its slightly cationic nature in acidic conditions also broadens its utility.
| HLB Range | Primary Application | Suitability of this compound (HLB ~10.5) |
| 4 - 8 | W/O Emulsifiers | Not suitable |
| 8 - 13 | Wetting Agents | Excellent |
| 8 - 16 | O/W Emulsifiers | Excellent |
| 13 - 16 | Detergents | Good |
| 15 - 20 | Solubilizers | Limited suitability |
Table 2: Application ranges based on HLB and the positioning of this compound.
This surfactant is particularly effective in:
-
Agrochemical Formulations: Emulsifying active ingredients in pesticide and herbicide concentrates.
-
Industrial & Institutional Cleaners: Acting as a degreaser and wetting agent in both acidic and alkaline formulations.
-
Textile Processing: Used as a scouring and dyeing assistant due to its dispersing properties.[11]
-
Material Science: Can be used as a stabilizer for nanoparticle dispersions.[6]
Conclusion
The Hydrophilic-Lipophilic Balance is a critical parameter for any formulator working with surfactants. For this compound, theoretical calculations using Griffin's method provide an estimated HLB of approximately 10.9, which is in close agreement with the experimentally derived and supplier-reported values of 10.3-10.5. This value firmly establishes it as an effective oil-in-water emulsifier and wetting agent. This guide has provided the theoretical underpinnings, a robust experimental protocol for determining the required HLB of an oil system, and an overview of its primary applications. By leveraging both theoretical calculations and empirical validation, researchers and developers can confidently and efficiently incorporate this compound into stable, high-performance formulations.
References
-
Hess, J. R. Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]
-
ResearchGate. (2015). How do I calculate the Hydrophilic-lipophilic balance (HLB)?. Retrieved from [Link]
-
Scribd. (n.d.). HLB Value and Calculation. Retrieved from [Link]
-
Chemistry with Dr Bilal. (2020, June 12). GRIFFIN METHOD To Calculate HLB [Video]. YouTube. Retrieved from [Link]
-
Greengredients®. (n.d.). Calculation of the HLB - How to choose an emulsifier?. Retrieved from [Link]
-
Pharmapproach. (2018, October 23). HLB SCALE AND ITS APPLICATION'S. Retrieved from [Link]
-
Chemaxon. (n.d.). HLB Predictor. Retrieved from [Link]
-
HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]
- Pandey, R. K., & Jigarvyas, D. (2021). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences, 1(2), 23-24.
-
Pharmaceutical Calculations. (n.d.). 11.2. HLB Value and Calculation. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]
-
Ataman Kimya. (n.d.). COCONUT AMINE ETHOXYLATE. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Coco Amine Ethoxylates – High-Performance Surfactants for Industrial Applications. Retrieved from [Link]
-
Grokipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]
-
Chemaxon. (2004). THE HLB SYSTEM. Retrieved from [Link]
-
Stepan Company. (2018, September 13). Hydrophilic Lipophilic Balance, Part II [Video]. YouTube. Retrieved from [Link]
-
SlidePlayer. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]
- ACS Publications. (2023). Hydrophilic–Lipophilic Balance (HLB) Correlation Method for the Selection of Ionic Liquid Surfactant Modifiers of the Viscosity and Emulsion Stability of Heavy Oils. Langmuir.
-
European Chemicals Agency (ECHA). (n.d.). Amines, coco alkyl, ethoxylated. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2024). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethoxylated cocoamine. Retrieved from [Link]
- RSC Publishing. (2020).
-
Scribd. (n.d.). HLB & Emulsion Stability. Retrieved from [Link]
-
EMCO Chemicals. (n.d.). Ethoxylates. Retrieved from [Link]
Sources
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 5. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 6. Buy this compound | 61791-14-8 [smolecule.com]
- 7. jrhessco.com [jrhessco.com]
- 8. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. shreechem.in [shreechem.in]
- 12. spcop.in [spcop.in]
- 13. researchgate.net [researchgate.net]
- 14. pharmajournal.net [pharmajournal.net]
- 15. ethox.com [ethox.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Spectroscopic analysis of POE (5) coco amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of POE (5) Coco Amine
Introduction
Polyoxyethylene (POE) (5) coco amine is a non-ionic surfactant widely utilized across various industries, including agrochemicals, textiles, and industrial cleaning, for its exceptional emulsifying, dispersing, and wetting properties[1]. Structurally, it is a tertiary amine derived from coconut oil fatty amines, which are ethoxylated with an average of five ethylene oxide units. The "coco" designation signifies a mixture of alkyl chains, predominantly C12-C14, while the "(5)" indicates an average degree of ethoxylation[2]. This inherent heterogeneity in both the alkyl chain length and the polyoxyethylene chain length presents a significant analytical challenge.
A comprehensive characterization is therefore not merely an academic exercise but a critical component of quality control, formulation development, and regulatory compliance. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the complex structure of this compound. As a Senior Application Scientist, my objective is to move beyond procedural descriptions to explain the causality behind analytical choices, ensuring a robust and validated approach to characterization.
Unraveling the Molecular Architecture
A foundational understanding of the generalized structure of this compound is essential for interpreting spectroscopic data. The molecule consists of three key regions: a hydrophobic alkyl chain derived from coconut oil, a central tertiary nitrogen atom, and two hydrophilic polyoxyethylene chains.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted task that requires a deep understanding of its inherent structural complexity. FT-IR serves as a rapid method for functional group confirmation. ESI-MS provides an unparalleled view of the molecular weight distributions of both the alkyl and polyoxyethylene chains. However, it is NMR spectroscopy that delivers the definitive structural blueprint, offering quantitative data on the average degree of ethoxylation and confirming the connectivity of the molecular fragments. By judiciously combining these three techniques, researchers and drug development professionals can achieve a comprehensive and trustworthy characterization, ensuring the quality, consistency, and performance of their materials.
References
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Ataman Kimya. COCONUT AMINE ETHOXYLATE. Retrieved from [Link]
-
Personal Care Products Council. (2012). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Retrieved from [Link]
-
Krogh, K. A., et al. (2012). Characterization of polyoxyethylene tallow amine surfactants in technical mixtures and glyphosate formulations using ultra-high performance liquid chromatography and triple quadrupole mass spectrometry. ResearchGate. Retrieved from [Link]
-
Guo, Z., et al. (2022). High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method. National Institutes of Health. Retrieved from [Link]
-
Knowles, D. E., & Hewitt, C. L. (1998). Electrospray Mass Spectrometric Analysis and Photocatalytic Degradation of Polyethoxylate Surfactants Used in Wool Scouring. ACS Publications. Retrieved from [Link]
-
Jin, Q., et al. (2007). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]
-
Di Corcia, A., & Samperi, R. (1994). Determination of non-ionic surfactants (polyethoxylated-nonylphenols) by HPLC in waste waters. ResearchGate. Retrieved from [Link]
-
Tallow, M. A., & DeMical, D. L. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. R Discovery. Retrieved from [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Johnson, W., Jr., et al. (2014). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
-
Master of Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Harris, J. M., & Dust, J. M. (2013). Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Brandes, E. R., & Parshall, G. W. (2007). NMR Spectra of Polymers and Polymer Additives. ResearchGate. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Di Naro, F., et al. (2021). Analysis of surfactants by mass spectrometry: coming to grips with their diversity. Retrieved from [Link]
- Schmitt, T. M. (2001). Analysis of Surfactants. CRC Press.
-
Shree Vallabh Chemical. Coco Amine Ethoxylates – High-Performance Surfactants for Industrial Applications. Retrieved from [Link]
-
Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. JAOCS. Retrieved from [Link]
-
Beltran, A., et al. (2003). C13 NMR spectroscopy of lipids: a simple method for absolute quantitation. PubMed. Retrieved from [Link]
-
Masson, M. A., et al. (2021). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. NIH. Retrieved from [Link]
-
Volk, A., et al. (1996). The Interaction of Poly(ethylene glycol) with Water Studied by 1H and 2H NMR Relaxation Time Measurements. ACS Publications. Retrieved from [Link]
Sources
The Architectonics of Activity: A Technical Guide to the Structure-Activity Relationships of Ethoxylated Fatty Amines
Foreword: Decoding the Molecular Blueprint of Performance
Ethoxylated fatty amines represent a versatile class of non-ionic surfactants, the performance of which is intricately woven into their molecular fabric.[1][2] As researchers, scientists, and drug development professionals, our ability to harness the full potential of these molecules hinges on a deep understanding of their structure-activity relationships (SAR). This guide eschews a rigid, templated approach, instead offering a holistic exploration of how the constituent parts of an ethoxylated fatty amine—the hydrophobic alkyl chain, the hydrophilic polyethylene glycol (PEG) chains, and the nitrogenous core—dictate its functional properties. By dissecting the causality behind their synthesis and behavior, we can move beyond empirical formulation to rational design, unlocking novel applications and optimizing existing ones.
I. The Molecular Anatomy of an Ethoxylated Fatty Amine
At its core, an ethoxylated fatty amine is an amphiphilic molecule, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual nature is the wellspring of its surface-active properties.[2] The general structure consists of a fatty alkyl chain (the hydrophobic tail) attached to a nitrogen atom, from which one or two polyethylene glycol (PEG) chains (the hydrophilic head) extend.
The synthesis of these molecules is a testament to controlled chemical engineering, typically involving a two-stage process for primary fatty amines.[3][4] First, the primary amine is reacted with two moles of ethylene oxide in the absence of a catalyst.[4] This initial reaction forms a tertiary amine intermediate, N,N-bis-(2-hydroxyethyl)-N-alkylamine.[3][4] Subsequently, this intermediate is further reacted with additional ethylene oxide in the presence of a catalyst to achieve the desired degree of ethoxylation.[3]
This synthetic route underscores the importance of reaction conditions in tailoring the final molecular architecture and, consequently, its performance. The choice of catalyst and the precise control of ethylene oxide addition are critical levers in determining the distribution of PEG chain lengths.[5]
II. The Hydrophobic Tail: Anchoring Activity
The fatty alkyl chain, typically derived from natural sources such as tallow, coconut, oleyl, or stearyl amines, serves as the hydrophobic anchor of the molecule.[1][6] Its length and degree of saturation are primary determinants of the surfactant's physical state, solubility, and interaction with non-polar phases.
| Fatty Amine Source | Predominant Alkyl Chain | Typical Chain Lengths |
| Coco Amine | Lauric, Myristic | C12-C14 |
| Tallow Amine | Oleic, Palmitic, Stearic | C16-C18 |
| Oleyl Amine | Oleic | C18 (unsaturated) |
| Stearyl Amine | Stearic | C18 (saturated) |
Causality in Action: A longer alkyl chain generally leads to a more hydrophobic molecule, resulting in a lower water solubility and a greater affinity for oily surfaces. This is a critical consideration in applications such as emulsification and corrosion inhibition, where the surfactant must effectively adsorb at oil-water or metal-water interfaces. For instance, in corrosion inhibition, the long alkyl chain contributes to the formation of a dense, protective film on the metal surface.
III. The Hydrophilic Head: Tuning the Interaction with Water
The degree of ethoxylation, or the number of ethylene oxide (EO) units in the PEG chains, is arguably the most versatile tool for modulating the properties of these surfactants.[7] Increasing the number of EO units enhances the molecule's hydrophilicity, leading to greater water solubility and a higher Hydrophilic-Lipophilic Balance (HLB) value.[2]
The Hydrophilic-Lipophilic Balance (HLB): A Predictive Tool
The HLB system provides a semi-empirical scale to predict the suitability of a surfactant for a particular application. Surfactants with low HLB values (typically 3-6) are more lipophilic and are effective as water-in-oil (W/O) emulsifiers. Conversely, those with high HLB values (8-18) are more hydrophilic and function as oil-in-water (O/W) emulsifiers, detergents, or solubilizers.
The following table, compiled from commercially available product data, illustrates the relationship between the fatty amine source, the degree of ethoxylation, and the resulting HLB value.
| Product Name (Example) | Fatty Amine Base | Average Moles of EO | HLB Value |
| T-Det® CAM 2 | Coco Amine | 2 | 6.0 |
| T-Det® CAM 5 | Coco Amine | 5 | 10.4 |
| T-Det® CAM 15 | Coco Amine | 15 | 16.8 |
| T-Det® OAM 2 | Oleyl Amine | 2 | 4.9 |
| T-Det® OAM 8 | Oleyl Amine | 8 | 11.3 |
| T-Det® OAM 20 | Oleyl Amine | 20 | 15.3 |
| T-Det® TAM 2 | Tallow Amine | 2 | 10.1 |
| T-Det® TAM 10 | Tallow Amine | 10 | 12.4 |
| T-Det® TAM 20 | Tallow Amine | 20 | 15.3 |
| T-Det® TAMD 5 | Tallow Diamine | 5 | 10.3 |
| T-Det® TAMD 15 | Tallow Diamine | 15 | 15.2 |
Data sourced from Harcros Chemicals product literature.[8]
Critical Micelle Concentration (CMC): The Onset of Self-Assembly
The CMC is the concentration at which surfactant molecules in a solution begin to self-assemble into micelles. This is a critical parameter as many of the functional properties of surfactants, such as solubilization and detergency, are most effective at or above the CMC. The CMC is influenced by both the hydrophobic tail and the hydrophilic head. Generally, for a constant alkyl chain length, increasing the degree of ethoxylation increases the CMC.[1] This is because a larger hydrophilic head group requires a higher concentration of surfactant molecules to overcome the energetic barrier to micelle formation.
For example, the CMC of N, N', N'-polyethylene (10)-N tallow-1, 3-diamine propane (PEG-10 tallow diamine) has been determined to be approximately 1.4 x 10⁻³ M.[9]
IV. The Nitrogen Core: A Hub of Functionality
The nature of the amine group—whether it is a primary, secondary, tertiary, or even a diamine—imparts distinct characteristics to the ethoxylated fatty amine.[10] Ethoxylates based on primary amines can exhibit cationic properties, particularly at lower pH values where the nitrogen atom can be protonated.[8] This pH-dependent cationic nature is a key feature that can be exploited in various applications.
pH-Dependent Activity:
-
Acidic Conditions (pH < 7): The amine group is protonated (R-N⁺H(CH₂CH₂O)ₓH(CH₂CH₂O)ᵧH), and the molecule behaves as a cationic surfactant. This positive charge enhances its affinity for negatively charged surfaces, which is beneficial in applications such as:
-
Corrosion Inhibition: The cationic headgroup strongly adsorbs onto metal surfaces, which are often anionic in nature, forming a protective barrier against corrosive agents.
-
Textile Processing: The affinity for anionic fibers can be utilized for antistatic and softening effects.
-
-
Neutral to Alkaline Conditions (pH ≥ 7): The amine group is largely deprotonated, and the molecule behaves as a non-ionic surfactant. In this state, its properties are primarily dictated by the balance between the hydrophobic tail and the hydrophilic PEG chains.
The presence of multiple nitrogen atoms, as in ethoxylated fatty diamines, can further enhance the cationic character and surface affinity of the molecule.[8]
V. Experimental Protocols for Characterization
To rationally design and apply ethoxylated fatty amines, it is crucial to have robust methods for their characterization.
A. Synthesis of Ethoxylated Fatty Amine (Illustrative Protocol)
This protocol outlines the laboratory-scale synthesis of an ethoxylated tallow amine with an average of 10 moles of ethylene oxide (EO).
Materials:
-
Tallow amine (e.g., Ethomeen T/12, which is a tallow amine with 2 moles of EO pre-reacted)
-
Ethylene oxide (EO)
-
Catalyst (e.g., potassium hydroxide)
-
Nitrogen gas
-
Pressurized reactor equipped with a stirrer, temperature control, and EO inlet.
Procedure:
-
Reactor Preparation: The reactor is charged with the tallow amine starting material. The reactor is then purged with nitrogen multiple times to remove any oxygen.[11]
-
Catalyst Addition: The potassium hydroxide catalyst is added to the reactor.
-
Heating and Pressurization: The mixture is heated to the reaction temperature, typically between 140-180°C, under a nitrogen atmosphere.[11]
-
Ethoxylation: Ethylene oxide is carefully metered into the reactor at a controlled rate to maintain the desired temperature and pressure. The exothermic nature of the reaction requires careful monitoring and cooling.[12]
-
Digestion: After the required amount of ethylene oxide has been added, the reaction mixture is held at the reaction temperature for a period of time to ensure complete reaction of the ethylene oxide.[11]
-
Neutralization and Purification: The reaction mixture is cooled, and the catalyst is neutralized with an acid. The final product may be purified to remove any unreacted starting materials or byproducts.
Causality and Control: The choice of a pre-ethoxylated starting material like Ethomeen T/12 bypasses the initial non-catalyzed ethoxylation of the primary amine.[3] The reaction temperature and catalyst concentration are critical parameters that influence the reaction rate and the distribution of ethoxylate chain lengths.
B. Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of surfactant primarily form micelles, resulting in a plateau or a much smaller change in surface tension.
Apparatus:
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: A concentrated stock solution of the ethoxylated fatty amine in deionized water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.
-
Prepare a Dilution Series: A series of solutions with decreasing concentrations are prepared by diluting the stock solution.
-
Measure Surface Tension: The surface tension of each solution, starting with pure deionized water and progressing to the most concentrated solution, is measured using the tensiometer. Ensure the measuring probe is thoroughly cleaned between each measurement.
-
Plot the Data: The surface tension is plotted against the logarithm of the surfactant concentration.
-
Determine the CMC: The CMC is identified as the concentration at which the plot shows a distinct break or change in slope.[1]
VI. Applications in Drug Development and Beyond
The tunable nature of ethoxylated fatty amines makes them valuable in a wide range of applications, including several relevant to drug development.
-
Adjuvants in Agrochemicals: Ethoxylated fatty amines are widely used as adjuvants in herbicide formulations to enhance the efficacy of the active ingredient.[2] They can improve the wetting and spreading of the herbicide on leaf surfaces and enhance its penetration through the plant cuticle.
-
Drug Delivery: Their surfactant properties make them potential candidates for use in drug delivery systems, such as nanoemulsions, to improve the solubility and bioavailability of poorly water-soluble drugs. The ability to encapsulate hydrophobic drugs within the core of micelles is a key mechanism in this application.
-
Penetration Enhancers: In transdermal drug delivery, certain surfactants can act as penetration enhancers by reversibly disrupting the lipid barrier of the stratum corneum, thereby facilitating the passage of drug molecules through the skin.[13][14]
-
Corrosion Inhibitors: In the petroleum industry, ethoxylated fatty amines are used to protect metal pipelines and equipment from corrosion, particularly in acidic environments.[2]
VII. Biodegradability and Ecotoxicity: A Note of Caution
While versatile, the environmental fate and potential toxicity of ethoxylated fatty amines are important considerations. Studies have shown that they can undergo biodegradation through a central fission of the molecule, where the alkyl chain is cleaved from the nitrogen atom, leading to the formation of non-toxic intermediates.[2] However, some ethoxylated fatty amines, particularly certain types used as adjuvants in herbicides, have been shown to be toxic to aquatic life.[15] Therefore, a thorough evaluation of the ecotoxicological profile is essential when developing new formulations.
VIII. Conclusion: A Framework for Rational Design
The structure-activity relationships of ethoxylated fatty amines provide a clear and actionable framework for the rational design of these versatile surfactants. By understanding how the interplay between the hydrophobic alkyl chain, the hydrophilic PEG chains, and the nitrogenous core dictates their physicochemical properties, we can tailor their molecular architecture to achieve optimal performance in a given application. This knowledge-driven approach, supported by robust experimental characterization, is key to unlocking the full potential of this important class of molecules.
IX. References
-
Ataman Kimya. (n.d.). FATTY AMINE ETHOXYLATES. Retrieved from [Link]
-
Venus Ethoxyethers. (n.d.). Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine. Retrieved from [Link]
-
Müller, P., Winkenwerder, W., & van der Schaaf, J. (n.d.). Ethoxylation of Fatty Amines. Eindhoven University of Technology. Retrieved from [Link]
-
Harcros Chemicals. (n.d.). Amine Ethoxylates. Retrieved from [Link]
-
Nimac Great Britain. (n.d.). Fatty Amine Ethoxylates. Retrieved from [Link]
-
Carlsson, J. (2012). Ethoxylation studies of two mole amine derivatives. Chalmers University of Technology.
-
Mesnager, H., et al. (2012). Ethoxylated adjuvants of glyphosate-based herbicides are active principles of human cell toxicity. Toxicology, 300(1-2), 122-128.
-
Yildirim, A., & Akbas, H. (2015). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. American Journal of Analytical Chemistry, 6(11), 894-901.
-
Ita, K. (2015). Chemical Penetration Enhancers for Transdermal Drug Delivery. Current Pharmaceutical Design, 21(20), 2742-2748.
-
Zhang, L., et al. (2015). Characteristics of ethoxylated fatty amine emulsion: Effects on the wettability and permeability of silicate formation under various pH conditions. Petroleum Exploration and Development, 42(1), 138-141.
-
Zosel, A. (2008). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. U.S. Patent No. US8049039B2.
-
KRÜSS GmbH. (n.d.). Application Report: Critical micelle concentration as a function of head group size for alkyl alcohol ethoxylates. Retrieved from [Link]
-
Defontaine, A., et al. (2019). Process for making ethoxylated amine compounds. U.S. Patent Application No. US20140330042A1.
-
van Ginkel, C. G., Stroo, C. A., & Kroon, A. G. (1993). Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants. The Science of the Total Environment, Supplement 1, 689-697.
-
AgriMAX. (2024, June 4). Tallow Amine: From Herbicide to Adjuvant Use. Retrieved from [Link]
-
Kapoor, A., et al. (2018). Chemical penetration enhancers for transdermal drug delivery system. Journal of Drug Delivery and Therapeutics, 8(5-s), 62-66.
-
Defontaine, A., et al. (2014). Process for making ethoxylated amine compounds. U.S. Patent Application No. US20140330042A1.
-
Yildirim, A., & Akbas, H. (2015). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. American Journal of Analytical Chemistry, 6(11), 894-901.
-
Zhang, L., et al. (2015). Characteristics of ethoxylated fatty amine emulsion: Effects on the wettability and permeability of silicate formation under various pH conditions. Petroleum Exploration and Development, 42(1), 138-141.
-
Zosel, A. (2008). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. U.S. Patent No. US8049039B2.
-
Zosel, A. (2009). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. European Patent No. EP2032523B1.
-
Santos. (n.d.). Tallow alkyl amines ethoxylated. Retrieved from [Link]
-
Defossez, A., et al. (2021). Insight into the confusion over surfactant co-formulants in glyphosate-based herbicides. Food and Chemical Toxicology, 148, 111933.
-
Kothencz, R., Nagy, R., & Bartha, L. (2012). Determination of HLB values of some nonionic surfactants and their mixtures. Acta Universitatis Sapientiae, Agriculture and Environment, 4, 451-460.
-
Kapoor, A., Mishra, S. K., Verma, D. K., & Pandey, P. (2018). Chemical penetration enhancers for transdermal drug delivery system. Journal of Drug Delivery and Therapeutics, 8(5-s), 62-66.
-
Al-Sabagh, A. M., et al. (2021). Insights into CO2 Foaming Behavior of Ethoxylated Amines. Polymers, 13(2), 232.
-
Inayat, S., & Setty, C. M. (2009). Chemical penetration enhancers for transdermal drug delivery systems. Tropical Journal of Pharmaceutical Research, 8(2), 173-179.
-
Beerbower, A., & Nixon, J. (1969). Solubility parameter and hydrophilic-lipophilic balance of nonionic surfactants. Journal of Colloid and Interface Science, 29(3), 538-545.
-
Santos. (n.d.). Tallow alkyl amines ethoxylated. Retrieved from [Link]
-
Ataman Kimya. (n.d.). OLEYL AMINE 2 EO. Retrieved from [Link]
-
Emerald Kalama Chemical. (2016). Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements. Retrieved from [Link]
-
Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Procter & Gamble.
-
Li, X., et al. (2020). QSPR for HLB of Nonionic Surfactants Based on Polyoxyethylene Group. Journal of Surfactants and Detergents, 23(4), 831-839.
-
Kalawa, M., & Walczak, Z. (2022). The Latest Method for Surface Tension Determination: Experimental Validation. Energies, 15(1), 22.
-
Kumar, R., & Philip, A. (2012). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmaceutics and Nanotechnology, 1(1), 1-13.
-
PubChem. (n.d.). Oleylamine, ethoxylated. National Center for Biotechnology Information. Retrieved from [Link]
-
Purdue University. (n.d.). Compendium of Herbicide Adjuvants. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Stearyl Amine Ethoxylates: Versatile Industrial Surfactants. Retrieved from [Link]
-
da Cunha, J. P. A. R., et al. (2021). The influence of adjuvants on physical properties, droplet-size, and efficacy of glufosinate and dicamba plus glyphosate solutions. Weed Technology, 35(2), 263-272.
-
Rimpro India. (n.d.). Application of Surfactants - Fatty Amine Ethoxylates. Retrieved from [Link]
Sources
- 1. kruss-scientific.com [kruss-scientific.com]
- 2. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. ethoxylated propoxylated diamine: Topics by Science.gov [science.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. tegewa.de [tegewa.de]
- 8. harcros.com [harcros.com]
- 9. researchgate.net [researchgate.net]
- 10. Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method [library.aocs.org]
- 11. US20140330042A1 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
- 12. assets.w3.tue.nl [assets.w3.tue.nl]
- 13. jddtonline.info [jddtonline.info]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. agrimaxllc.com [agrimaxllc.com]
Methodological & Application
Use of POE (5) coco amine in nanoparticle synthesis
Application Note & Protocol
Topic: Versatile Synthesis of Metallic Nanoparticles Using POE (5) Coco Amine as a Dual-Function Stabilizing and Reducing Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polyoxyethylene (5) coco amine, a non-ionic surfactant derived from coconut oil, presents a compelling option for nanoparticle synthesis due to its unique molecular structure, low toxicity, and high stability.[1][2] This document provides a comprehensive guide to the multifaceted role of this compound in the synthesis of metallic nanoparticles, specifically focusing on gold nanoparticles (AuNPs). We delve into the mechanistic principles of its function as both a capping agent for steric stabilization and a reducing agent for the metallic precursor. A detailed, step-by-step protocol for the facile, one-pot synthesis of AuNPs is provided, complete with guidelines for process optimization and nanoparticle characterization. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to leverage this compound for reproducible and controlled nanoparticle fabrication.
Introduction to this compound
Polyoxyethylene (POE) (5) coco amine is a non-ionic surfactant belonging to the ethoxylated amine family.[3] Its structure consists of a hydrophobic alkyl chain derived from coconut fatty acids and a hydrophilic head composed of a tertiary amine linked to an average of five ethylene oxide units.[2] This amphiphilic nature allows it to effectively reduce interfacial tension, a key property in the formation and stabilization of colloidal systems like nanoparticle suspensions.[4][5]
The key advantages of using non-ionic surfactants like this compound in biomedical and pharmaceutical research include their high stability, low toxicity, and reduced sensitivity to changes in pH or ionic strength compared to their ionic counterparts.[1][6] Furthermore, the amine group within the molecule can serve a dual function: not only does it anchor the surfactant to the nanoparticle surface, but it can also act as a reducing agent for metal salts, simplifying the synthesis process.[7][8]
Mechanism of Action: Stabilization and Reduction
The efficacy of this compound in nanoparticle synthesis stems from two primary functions: steric stabilization and precursor reduction.
-
Steric Stabilization: During nanoparticle formation, the amine group acts as a strong ligand, binding to the surface of the nascent metallic nanoparticle. The long, flexible polyoxyethylene chains then extend into the surrounding aqueous medium. This creates a hydrophilic steric barrier that physically prevents the nanoparticles from approaching one another and aggregating, ensuring the long-term stability of the colloidal suspension.[9] Surfactants are essential for preventing the coalescence of newly formed particles and maintaining dispersion.[1][4]
-
Reduction of Metal Precursor: The amine functionality in this compound can act as a reducing agent, capable of reducing metal ions (e.g., Au³⁺ from HAuCl₄) to their neutral metallic state (Au⁰), which then nucleate and grow into nanoparticles.[7] This dual role as both a reducing and capping agent allows for a simplified, one-pot synthesis, avoiding the need for additional, potentially interfering chemical agents.[10]
Caption: Mechanism of this compound stabilizing a nanoparticle.
Protocol: One-Pot Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a reproducible method for synthesizing spherical AuNPs with diameters in the 10-30 nm range using this compound as the sole stabilizing and reducing agent.
3.1. Materials & Equipment
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (CAS 61791-14-8)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glass vials (20 mL) with magnetic stir bars
-
Hot plate with stirring capability
-
Pipettes
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
3.2. Stock Solution Preparation
-
HAuCl₄ Stock (10 mM): Dissolve 39.38 mg of HAuCl₄·3H₂O in 10.0 mL of DI water. Store in a dark glass bottle at 4°C. Caution: HAuCl₄ is corrosive and light-sensitive.
-
This compound Stock (5% w/v): Dissolve 500 mg of this compound in 10.0 mL of DI water. Gentle warming may be required to fully dissolve.
3.3. Synthesis Workflow
Caption: Experimental workflow for the synthesis of AuNPs.
3.4. Detailed Step-by-Step Methodology
-
Preparation: In a clean 20 mL glass vial, add 9.5 mL of DI water and a magnetic stir bar.
-
Add Surfactant: Pipette 200 µL of the 5% this compound stock solution into the vial. The final concentration will be approximately 0.1% w/v.
-
Heating: Place the vial on a hot plate and begin vigorous stirring. Heat the solution until it reaches and maintains a stable temperature of 80°C.[11]
-
Initiate Reaction: While the solution is stirring at 80°C, rapidly inject 300 µL of the 10 mM HAuCl₄ stock solution. This initiates the reduction of Au³⁺ ions.
-
Reaction Progression: Continue heating and stirring for 15-30 minutes. A distinct color change should be observed, typically from a pale yellow to a deep ruby red. This color change indicates the formation of gold nanoparticles due to the surface plasmon resonance effect.[12]
-
Cooling: After the reaction is complete (color is stable), remove the vial from the hot plate and allow it to cool to room temperature with gentle stirring.
-
Purification (Optional but Recommended): To remove excess surfactant and unreacted precursors, transfer the solution to a centrifuge tube. Centrifuge at approximately 12,000 rpm for 20 minutes. A small, reddish pellet of AuNPs should form. Carefully discard the supernatant and resuspend the pellet in fresh DI water by vortexing or sonicating. Repeat this wash step twice for higher purity.
-
Storage: Store the final AuNP colloidal suspension at 4°C in a dark container. Properly synthesized and stabilized nanoparticles should remain stable for months.[13]
Nanoparticle Characterization (Self-Validation)
Verifying the successful synthesis and quality of the nanoparticles is a critical step.
-
UV-Visible Spectroscopy: This is the fastest method to confirm AuNP formation. Dilute a small aliquot of the final solution and record the absorbance spectrum (typically 400-700 nm). A characteristic Surface Plasmon Resonance (SPR) peak between 515-530 nm is a definitive indicator of spherical gold nanoparticles.[14]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in suspension, providing data on the average size, size distribution, and Polydispersity Index (PDI). A low PDI (<0.3) indicates a monodisperse sample.[15]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for precise measurement of the core size, size distribution, and morphology (e.g., confirming sphericity).[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the this compound capping agent on the nanoparticle surface. Characteristic peaks corresponding to C-O-C (ether) and C-N (amine) bonds should be visible.[15]
Protocol Optimization & Parameter Influence
The final properties of the nanoparticles can be tuned by systematically varying the reaction parameters. The following table summarizes the expected impact of these changes.
| Parameter | Variation | Expected Impact on AuNPs | Rationale |
| This compound Conc. | Increase | ↓ Size, ↑ Stability | A higher surfactant-to-gold ratio leads to faster surface capping, limiting particle growth and preventing aggregation.[16] |
| Decrease | ↑ Size, ↓ Stability | Insufficient surfactant coverage allows nanoparticles to grow larger before stabilization and may lead to aggregation. | |
| Reaction Temperature | Increase (>80°C) | ↓ Size, ↑ Monodispersity | Higher temperatures increase the rate of both nucleation and reduction, favoring the formation of many small nuclei over the growth of existing ones.[11] |
| Decrease (<80°C) | ↑ Size, ↓ Monodispersity | Slower reaction kinetics favor particle growth over new nucleation, leading to larger and more polydisperse particles. | |
| HAuCl₄ Concentration | Increase | ↑ Size, ↑ Concentration | More precursor is available for particle growth, leading to larger nanoparticles at a higher final concentration. |
| Decrease | ↓ Size, ↓ Concentration | Less precursor results in smaller nanoparticles and a more dilute final solution. | |
| Stirring Speed | Increase | ↓ Size, ↑ Monodispersity | Vigorous stirring ensures rapid and homogeneous mixing of reactants, promoting uniform nucleation and growth conditions. |
| Decrease | ↑ Size, ↓ Monodispersity | Poor mixing can create localized concentration gradients, leading to non-uniform particle growth. |
Conclusion
This compound serves as a highly effective and versatile agent for the synthesis of metallic nanoparticles. Its dual functionality as both a reducing and stabilizing agent simplifies experimental protocols, while its non-ionic nature offers advantages in terms of stability and biocompatibility. The protocol detailed herein provides a robust and tunable platform for producing high-quality gold nanoparticles suitable for a wide range of applications in drug delivery, diagnostics, and materials science. By understanding and manipulating the key reaction parameters, researchers can precisely control the final nanoparticle characteristics to meet specific experimental needs.
References
-
Green Synthesis of Cocos nucifera-Based Nanomaterials and Mechanistic Basis of Their Antimicrobial Action. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. (2021). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
A Facile Route for Synthesis of Octyl Amine Capped Silver Nanoparticle. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
COCONUT AMINE ETHOXYLATE. (n.d.). Ataman Kimya. Retrieved January 23, 2026, from [Link]
-
Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (2016). PMC. Retrieved January 23, 2026, from [Link]
-
Synthesis of Silver Oxide Nanoparticles: A Novel Approach for Antimicrobial Properties and Biomedical Performance, Featuring Nodularia haraviana from the Cholistan Desert. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of silver nanoparticles: chemical, physical and biological methods. (2018). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2021). NIH. Retrieved January 23, 2026, from [Link]
-
Formation of Gold Nanoparticles Using Amine Reducing Agents. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles. (2011). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Insights into CO2 Foaming Behavior of Ethoxylated Amines. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis. (2019). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Coconut inflorescence sap mediated synthesis of silver nanoparticles and its diverse antimicrobial properties. (2019). bioRxiv. Retrieved January 23, 2026, from [Link]
-
Coco Amine Ethoxylates – High-Performance Surfactants for Industrial Applications. (n.d.). Shree Vallabh Chemical. Retrieved January 23, 2026, from [Link]
-
Role of Surfactants in Nanotechnology and Their Applications. (2014). International Journal of Current Microbiology and Applied Sciences. Retrieved January 23, 2026, from [Link]
-
Biogenic Nanoparticles: Synthesis, Characterisation and Applications. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Room Temperature Surfactant-Free Synthesis of Gold Nanoparticles in Alkaline Ethylene Glycol. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Nanoparticles: synthesis and applications. (2016). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
Citrate Synthesis of Gold Nanoparticles. (2012). YouTube. Retrieved January 23, 2026, from [Link]
-
PEG-10 Cocamine. (n.d.). PubChem - NIH. Retrieved January 23, 2026, from [Link]
-
Synthesis of Silver Oxide Nanoparticles: A Novel Approach for Antimicrobial Properties and Biomedical Performance, Featuring Nodularia haraviana from the Cholistan Desert. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis and characterization of an antimicrobial textile by hexagon silver nanoparticles with a new capping agent via the polyol process. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synergistic Mechanisms Between Nanoparticles and Surfactants: Insight Into NP–Surfactant Interactions. (2022). Frontiers. Retrieved January 23, 2026, from [Link]
-
Amines, coco alkyl, ethoxylated. (n.d.). ECHA - European Union. Retrieved January 23, 2026, from [Link]
-
Surfactants Structured by Nanoparticles to Stabilize CO 2 Foam at High Temperature. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A good protocol for gold nanoparticle synthesis with ascorbate? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cocoamine polyoxyethylene ether. (2024). ChemBK. Retrieved January 23, 2026, from [Link]
Sources
- 1. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 61791-14-8 [smolecule.com]
- 3. shreechem.in [shreechem.in]
- 4. ijcmas.com [ijcmas.com]
- 5. chembk.com [chembk.com]
- 6. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: POE (5) Coco Amine in Polymer Synthesis and Modification
For: Researchers, scientists, and drug development professionals
Introduction
Polyoxyethylene (5) coco amine, hereafter referred to as POE (5) coco amine, is a non-ionic surfactant belonging to the ethoxylated fatty amine family.[1][2] It is synthesized by the ethoxylation of fatty amines derived from coconut oil, resulting in a molecule with a hydrophobic fatty alkyl tail and a hydrophilic polyoxyethylene head.[1][3][4] The "5" in its name denotes the average number of ethylene oxide units in the hydrophilic chain.[1] This amphiphilic structure imparts versatile properties, making it a valuable component in various polymer-related applications, including synthesis, modification, and formulation.[1][2]
This guide provides an in-depth exploration of this compound, detailing its fundamental properties, mechanisms of action, and practical applications in polymer science. It includes detailed protocols for its use in emulsion polymerization and polymer surface modification, designed to be self-validating and grounded in established scientific principles.
Chemical and Physical Properties
The efficacy of this compound in polymer systems is dictated by its unique physicochemical properties. The hydrophobic coconut-derived alkyl chain provides affinity for non-polar substances like monomers and polymer backbones, while the hydrophilic polyoxyethylene chain ensures dispersibility in aqueous media.[1][3] The tertiary amine group can also become protonated in acidic conditions, imparting a cationic character to the molecule.[3]
| Property | Value/Description | Significance in Polymer Applications |
| Chemical Name | Polyoxyethylene (5) coco amine | - |
| CAS Number | 61791-14-8 | For material identification and safety data sheet (SDS) lookup.[5] |
| Appearance | Clear yellow liquid with a fish-like odor.[6] | Important for quality control and formulation aesthetics. |
| Type | Non-ionic surfactant (can exhibit cationic properties at low pH).[1][2][3] | Determines its interaction with other charged species in a formulation. |
| HLB Value | ~10.3 | Indicates its suitability for oil-in-water emulsions.[1] |
| Solubility | Water-soluble | Crucial for its use in aqueous polymerization systems. |
Mechanism of Action
In polymer synthesis, particularly in emulsion and dispersion polymerizations, this compound primarily functions as a stabilizer. It adsorbs at the interface between the monomer droplets/polymer particles and the continuous aqueous phase. The hydrophobic tail anchors into the non-polar phase, while the hydrophilic POE chains extend into the water, creating a steric barrier. This barrier prevents the particles from coalescing or flocculating, thus ensuring the stability of the latex.
As a polymer modifier, its utility stems from its ability to migrate to the polymer surface or to be chemically grafted.[7] When blended into a polymer matrix, it can migrate to the surface and orient itself to alter the surface properties, for example, by attracting a thin layer of atmospheric moisture to dissipate static charge.[8] The terminal hydroxyl groups on the POE chains and the tertiary amine also offer sites for chemical reactions, allowing for covalent attachment to polymer backbones.
Caption: Step-by-step workflow for emulsion polymerization.
Application in Polymer Modification
Beyond synthesis, this compound is used to modify the properties of existing polymers. Its applications range from imparting antistatic properties to improving the hydrophilicity of surfaces.
Use as an Antistatic Agent
Plastics are excellent insulators and are prone to accumulating static charge, which can attract dust or cause electrostatic discharge. [9]this compound, when incorporated into a polymer matrix, can act as an internal antistatic agent. [7]It migrates to the surface of the plastic part over time. The hydrophilic POE chains attract atmospheric moisture, forming a conductive layer that dissipates static charges. [8]The mild cationic nature of the amine group can further aid in charge dissipation. [8]
Protocol 2: Surface Modification of Polypropylene (PP) for Improved Hydrophilicity
This protocol details a simple melt-blending process to incorporate this compound into polypropylene to enhance its surface wettability.
Materials:
-
Polypropylene (PP) pellets
-
This compound
-
Ethanol
Equipment:
-
Laboratory-scale twin-screw extruder
-
Injection molding machine or compression molder
-
Contact angle goniometer
Procedure:
-
Pre-blending: In a container, weigh out 980 g of PP pellets. In a separate beaker, dissolve 20 g of this compound in a minimal amount of ethanol to facilitate even coating.
-
Coating: Pour the this compound solution over the PP pellets and mix thoroughly until the pellets are uniformly coated. Allow the ethanol to fully evaporate in a fume hood.
-
Melt Blending: Set the temperature profile of the twin-screw extruder appropriate for PP (e.g., 180-220°C from feed zone to die). Feed the coated PP pellets into the extruder.
-
Pelletizing: Extrude the molten blend through a strand die, cool the strands in a water bath, and pelletize them.
-
Specimen Preparation: Dry the compounded pellets and use an injection or compression molder to create flat plaques for testing.
-
Characterization:
-
Contact Angle Measurement: Measure the static water contact angle on the surface of the molded PP plaques.
-
Control Comparison: Compare the contact angle of the modified PP with an unmodified PP plaque prepared under the same conditions.
-
Self-Validation:
-
Expected Outcome: The PP plaque containing this compound should exhibit a significantly lower water contact angle (e.g., < 90°) compared to the highly hydrophobic neat PP (e.g., > 100°), indicating improved surface hydrophilicity.
-
Troubleshooting:
-
Inconsistent Contact Angles: This may be due to poor dispersion of the additive during extrusion. Ensure thorough pre-blending and appropriate extruder screw design and speed.
-
Surface Greasiness: Excessive loading of this compound can lead to blooming, where the additive exudes excessively, creating a greasy surface. Optimize the concentration (typically 0.5-3% by weight).
-
Sources
- 1. Buy this compound | 61791-14-8 [smolecule.com]
- 2. assets.w3.tue.nl [assets.w3.tue.nl]
- 3. shreechem.in [shreechem.in]
- 4. shreechem.in [shreechem.in]
- 5. echa.europa.eu [echa.europa.eu]
- 6. ETHOXYLATED COCO ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. EP0819729B1 - Antistatic agent for polymer compositions - Google Patents [patents.google.com]
- 8. lankem.com [lankem.com]
- 9. specialchem.com [specialchem.com]
Application Notes and Protocols for Agrochemical Formulations Utilizing POE (5) Coco Amine as an Adjuvant
Abstract
This technical guide provides researchers, scientists, and formulation development professionals with a comprehensive overview and practical protocols for the utilization of Polyoxyethylene (5) Coco Amine (POE (5) coco amine) as a high-performance adjuvant in modern agrochemical formulations. This document delves into the core principles of adjuvant science, the specific mechanisms of this compound, and its application in enhancing the bioefficacy of herbicides, insecticides, and fungicides. Detailed methodologies for formulation development and performance evaluation are presented to empower researchers in harnessing the full potential of this versatile surfactant.
Introduction to Adjuvant Technology and the Role of this compound
The efficacy of an agrochemical active ingredient (AI) is intrinsically linked to its formulation. Adjuvants are critical components of these formulations, added to enhance the performance of the AI by modifying the properties of the spray solution.[1] These modifications can include improved wetting, spreading, penetration, and stability of the AI on the target surface.[1]
This compound is a non-ionic surfactant derived from coconut oil, belonging to the class of polyethylene glycol ethers of fatty amines.[2][3] Its molecular structure, featuring a hydrophobic fatty amine tail and a hydrophilic polyoxyethylene head with an average of five ethylene oxide units, imparts a balanced hydrophilic-lipophilic balance (HLB) of approximately 10.3.[4] This amphiphilic nature makes it an effective emulsifier, wetting agent, and dispersant in various agrochemical formulation types.[3][5]
The primary function of this compound in agrochemical formulations is to overcome the natural barriers of plants and insects, such as waxy cuticles, to ensure optimal delivery of the AI to its site of action.[2][4] By reducing the surface tension of spray droplets, it promotes more uniform coverage and enhanced penetration, leading to improved pest control, reduced chemical runoff, and greater overall efficiency of the agrochemical product.[4]
Physico-Chemical Properties of this compound
A thorough understanding of the physico-chemical properties of this compound is essential for successful formulation development. These properties dictate its behavior in different formulation types and its interaction with various active ingredients and other co-formulants.
| Property | Typical Value | Significance in Formulation |
| INCI Name | PEG-5 Cocamine | Standardized nomenclature for identification. |
| CAS Number | 61791-14-8 | Unique chemical identifier.[3] |
| Appearance | Yellow to amber liquid | Visual identification and quality control.[4] |
| HLB Value | ~10.3 | Indicates suitability for oil-in-water emulsions and good wetting properties.[4] |
| Surface Tension | 35-45 mN/m (in aqueous solution) | Significant reduction from water's ~72 mN/m, indicating excellent wetting and spreading capabilities.[4] |
| Odor | Characteristic amine-like | Olfactory characteristic for handling and safety considerations.[4] |
| Solubility | Good dispersibility in water | Facilitates its use in aqueous-based formulations like SC and SL. |
Mechanism of Action: How this compound Enhances Bioefficacy
The efficacy-enhancing properties of this compound stem from its ability to favorably modify the physical and chemical interactions between the spray droplet and the target organism. This mechanism can be broken down into several key stages:
-
Improved Wetting and Spreading: The surfactant nature of this compound reduces the surface tension of the aqueous spray droplets, allowing them to overcome the natural hydrophobicity of plant leaf surfaces and insect cuticles. This leads to a larger contact area and more uniform coverage of the target.[4][6]
-
Enhanced Penetration: The ethoxylate chains of the molecule can interact with the epicuticular waxes of plants and insects, temporarily disrupting their structure and increasing their permeability. This "plasticizing" effect facilitates the diffusion of the active ingredient through these protective barriers.[7]
-
Increased Uptake and Translocation (Herbicides): For systemic herbicides like glyphosate, this compound has been shown to significantly enhance their uptake into the plant.[8][9][10] It is believed to achieve this by increasing the permeability of the plant cell membranes, thereby facilitating the movement of the herbicide into the plant's vascular system for translocation to its site of action.[10]
-
Disruption of Insect Cuticle (Insecticides): In the case of insecticides, the lipophilic portion of the this compound molecule can interact with and disrupt the waxy layer of the insect's exoskeleton.[11] This not only enhances the penetration of the insecticide but can also contribute to the insect's desiccation.
-
Improved Fungicide Contact: For fungicides, achieving thorough coverage of the plant surface is critical for disease control. This compound ensures that the fungicide is finely and evenly distributed, maximizing contact with fungal spores and hyphae.[12][13]
Application in Agrochemical Formulations
This compound is a versatile adjuvant that can be incorporated into several common agrochemical formulation types. The choice of formulation depends on the physico-chemical properties of the active ingredient, the intended application, and other factors.
Emulsifiable Concentrates (EC)
EC formulations are solutions of an active ingredient in a water-immiscible solvent that form an emulsion upon dilution with water.[14] this compound, with its HLB of ~10.3, is an excellent emulsifier for creating stable oil-in-water emulsions.[4]
Exemplary EC Formulation Protocol:
-
Solubilization of AI: Dissolve the desired amount of the active ingredient in a suitable water-immiscible solvent (e.g., aromatic hydrocarbons, methylated seed oils).
-
Homogenization: Stir the mixture until a clear, homogeneous concentrate is formed.
-
Quality Control: Evaluate the spontaneity and stability of the emulsion upon dilution with water according to the CIPAC MT 36.3 protocol.
Illustrative EC Formulation:
| Component | Function | Concentration (% w/w) |
| Systemic Insecticide (e.g., a neonicotinoid) | Active Ingredient | 20.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 65.0 |
| This compound | Emulsifier/Adjuvant | 10.0 |
| Co-emulsifier (e.g., Calcium Dodecylbenzene Sulfonate) | Emulsifier | 5.0 |
Suspension Concentrates (SC)
SC formulations consist of a stable suspension of a solid active ingredient in a liquid, typically water.[15] In SCs, this compound acts as a wetting and dispersing agent, ensuring that the solid particles are readily wetted and remain evenly dispersed in the aqueous phase.[15]
Exemplary SC Formulation Protocol:
-
Preparation of Aqueous Phase: In a vessel, combine water, an antifreeze agent (e.g., propylene glycol), and a thickening agent (e.g., xanthan gum).
-
Wetting and Dispersion: Add this compound (2-5% w/w) and a polymeric dispersant to the aqueous phase with stirring.
-
Addition of AI: Slowly add the finely ground solid active ingredient to the mixture under high shear to form a slurry.
-
Milling: Wet mill the slurry to achieve the desired particle size distribution (typically 2-5 µm).
-
Finalization: Add an antifoaming agent and a preservative, and adjust the viscosity if necessary.
-
Quality Control: Assess the formulation's stability, suspensibility, and particle size distribution.
Illustrative SC Formulation:
| Component | Function | Concentration (% w/w) |
| Contact Fungicide (e.g., a strobilurin) | Active Ingredient | 40.0 |
| Water | Carrier | 42.0 |
| Propylene Glycol | Antifreeze | 5.0 |
| This compound | Wetting Agent | 3.0 |
| Polymeric Dispersant | Dispersing Agent | 4.0 |
| Xanthan Gum | Thickener | 0.2 |
| Silicone Antifoam | Antifoaming Agent | 0.3 |
| Preservative | Biocide | 0.5 |
Soluble Liquids (SL)
SL formulations are solutions of water-soluble active ingredients in water.[16] While the AI is already in solution, adjuvants like this compound are often added to enhance the wetting, spreading, and penetration of the spray solution on the target.[16] This is particularly important for herbicides targeting weeds with waxy leaves.
Exemplary SL Formulation Protocol:
-
Dissolution of AI: Dissolve the water-soluble active ingredient (e.g., glyphosate IPA salt, 2,4-D amine salt) in water.
-
Adjuvant Incorporation: Add this compound at a concentration of 5-20% (w/w) to the aqueous solution.
-
Co-formulant Addition: Incorporate other necessary additives such as antifoaming agents or compatibility agents.
-
Homogenization: Stir until all components are fully dissolved and the solution is homogeneous.
-
Quality Control: Evaluate the clarity, pH, and surface tension of the final formulation.
Illustrative SL Formulation (Glyphosate-based):
| Component | Function | Concentration (% w/w) |
| Glyphosate IPA Salt (41% a.i.) | Active Ingredient | 62.0 |
| This compound | Adjuvant (Penetrant/Wetting) | 15.0 |
| Water | Carrier | 22.5 |
| Antifoaming Agent | Antifoam | 0.5 |
Performance Evaluation Protocols
To validate the performance of formulations containing this compound, a series of standardized tests should be conducted. These protocols provide a framework for assessing the physical stability and biological efficacy of the developed formulations.
Emulsification Stability (for EC Formulations)
Protocol: CIPAC MT 36.3 - Emulsion Characteristics of Emulsifiable Concentrates
-
Preparation of Standard Water: Prepare CIPAC Standard Waters of varying hardness (e.g., A and D) as described in the CIPAC handbook.
-
Emulsion Formation: Add a measured volume of the EC formulation to a known volume of standard water in a graduated cylinder.
-
Inversion and Observation: Invert the cylinder a specified number of times and allow it to stand undisturbed.
-
Assessment: At specified time intervals (e.g., 0.5, 1, 2, and 24 hours), record the volume of any separated cream or oil.
-
Re-emulsification: After 24 hours, re-invert the cylinder and assess the ease of re-emulsification.
Acceptance Criteria: A stable emulsion should show minimal to no separation of oil or cream over the observation period.
Wetting Performance
Protocol: Draves Wetting Test (Adapted for Agrochemicals)
-
Preparation of Test Solution: Prepare a solution of the formulation in water at a typical spray dilution.
-
Apparatus: Use a standard Draves wetting test apparatus, which includes a weighted cotton skein and a graduated cylinder.
-
Measurement: Drop the weighted skein into the test solution and measure the time it takes for the skein to become fully wetted and sink.
-
Comparison: Compare the wetting time of the formulation containing this compound to a control formulation without the adjuvant.
Acceptance Criteria: A shorter sinking time indicates superior wetting performance.
Greenhouse Bioefficacy Testing
Protocol: Adapted from OECD Guidelines 208 and 227 for Herbicides
-
Plant Propagation: Grow the target weed and crop species in pots under controlled greenhouse conditions.
-
Treatment Application: At the appropriate growth stage (e.g., 2-4 true leaves), apply the herbicide formulations using a laboratory spray chamber to ensure uniform application.[6][17] Include a control (no herbicide) and a reference formulation (AI without this compound).
-
Experimental Design: Use a randomized complete block design with multiple replicates for each treatment.
-
Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess phytotoxicity and measure plant biomass (fresh and dry weight).[18]
-
Data Analysis: Statistically analyze the data to determine if the formulation with this compound provides significantly greater weed control and/or crop safety compared to the reference formulation.
For Insecticides and Fungicides: Adapt the protocol by infesting plants with the target insect pest or inoculating them with the target fungal pathogen, respectively. Efficacy is then assessed by measuring insect mortality or disease severity.
Field Efficacy Trials
Field trials are essential to validate the performance of a formulation under real-world conditions.
Protocol: General Guidelines for Crop Field Trials
-
Site Selection: Choose a site with a uniform population of the target pest(s) and suitable environmental conditions.[5]
-
Experimental Design: Employ a randomized complete block design with multiple replicates for each treatment.[5] Plot sizes should be appropriate for the crop and application equipment.
-
Treatments: Include the new formulation, a standard commercial product as a reference, and an untreated control.
-
Application: Apply the treatments using calibrated field spray equipment at the recommended rates and timings.
-
Assessments: At appropriate intervals, assess pest control, crop response (phytotoxicity), and yield.
-
Data Analysis: Use analysis of variance (ANOVA) and other statistical methods to compare the performance of the treatments.
Conclusion
This compound is a highly effective and versatile adjuvant for modern agrochemical formulations. Its favorable physico-chemical properties and multi-faceted mechanism of action contribute to significant enhancements in the bioefficacy of herbicides, insecticides, and fungicides. By following the formulation guidelines and performance evaluation protocols outlined in this guide, researchers and formulators can develop robust and efficacious agrochemical products that deliver superior performance in the field. The use of this compound represents a valuable tool in the ongoing effort to optimize pest management strategies while promoting efficient and responsible use of agrochemicals.
References
-
Brandt. (n.d.). Adjuvant Products Guide. Retrieved from [Link]
-
Eurofins. (n.d.). Non-Target Terrestrial Plants. Retrieved from [Link]
-
Florida, University of. (n.d.). Pesticide Formulations. UF/IFAS EDIS. Retrieved from [Link]
-
Mesnage, R., & Antoniou, M. N. (2019). Adjuvant Toxicity in Pesticide Assessment. Frontiers in Public Health, 7, 373. [Link]
-
SGS. (2025). Focus on Field Trials 2025. Retrieved from [Link]
-
Schönherr, J., Baur, P., & Schreiber, L. (2022). Alcohol Ethoxylates Enhancing the Cuticular Uptake of Lipophilic Epoxiconazole Do Not Increase the Rates of Cuticular Transpiration of Leaf and Fruit Cuticles. ACS Agricultural Science & Technology, 2(1), 10-17. [Link]
- Purdue University. (2016). Compendium of Herbicide Adjuvants. Purdue College of Agriculture.
- Google Patents. (n.d.). EP1113864B1 - Pesticide formulations containing ethoxylated amine neutralized aromatic sulfonic acid surfactants.
- Google Patents. (n.d.). EP0774903B1 - Pesticidal compositions containing ethoxylated fatty amines for increasing the effectiveness of endothall and salts thereof.
- Google Patents. (n.d.). US9781921B2 - Emulsifiable concentrate formulation.
-
Defarge, N., et al. (2012). Ethoxylated adjuvants of glyphosate-based herbicides are active principles of human cell toxicity. Toxicology, 311(3), 153-158. [Link]
- OECD. (2007). OECD Guideline for the Testing of Chemicals, Section 5 - Other Test Guidelines, No. 509: Crop Field Trials.
-
ResearchGate. (2025). Ethoxylated Adjuvants of Glyphosate-Based Herbicides Are Active Principles of Human Cell Toxicity. Retrieved from [Link]
-
Oxford Academic. (2023). Toxicity of spray adjuvants and tank mix combinations used in almond orchards to adult honey bees (Apis mellifera). Journal of Economic Entomology. [Link]
-
Justia Patents. (2021). Herbicide Formulation. Retrieved from [Link]
-
Zhang, S., et al. (2013). Targeting of insect epicuticular lipids by the entomopathogenic fungus Beauveria bassiana: hydrocarbon oxidation within the context of a host-pathogen interaction. Insect Biochemistry and Molecular Biology, 43(2), 140-150. [Link]
- USDA Forest Service. (2008). APPENDIX G - SURFACTANTS.
-
Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]
-
JRF Global. (n.d.). Seedling Emergence & Seedling Growth Test OECD-208. Retrieved from [Link]
-
Grains Research and Development Corporation (GRDC). (n.d.). Adjuvants. Retrieved from [Link]
-
ResearchGate. (2025). Characteristics of ethoxylated fatty amine emulsion: Effects on the wettability and permeability of silicate formation under various pH conditions. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
NIH. (2011). Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles. PLoS ONE, 6(11), e27339. [Link]
- Benchchem. (2025).
-
ibacon GmbH. (n.d.). OECD 227: Terrestrial Plant Test - Vegetative Vigour Test. Retrieved from [Link]
-
Rimpro India. (n.d.). Application of Surfactants - Fatty Amine Ethoxylates. Retrieved from [Link]
- British Crop Production Council. (n.d.).
-
European Patent Office. (n.d.). EP 0933025 A1 - Emulsifiable concentrate containing one or more pesticides. Retrieved from [Link]
-
MDPI. (2020). Post-Emergence Herbicides for Effective Weed Management, Enhanced Wheat Productivity, Profitability and Quality in North-Western Himalayas: A 'Participatory-Mode' Technology Development and Dissemination. Sustainability, 12(18), 7380. [Link]
-
Government of Canada. (1998). residue chemistry guidelines section 9 crop field trials. Retrieved from [Link]
-
Steurbaut, W., et al. (2008). Possibilities to use tank-mix adjuvants for better fungicide spreading on triticale ears. Communications in Agricultural and Applied Biological Sciences, 73(3), 565-573. [Link]
-
Situ Biosciences. (n.d.). OECD 208: Terrestrial Plant Test. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Penetration of Cuticle by Insecticides. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 227 - Terrestrial ecotoxicology. Retrieved from [Link]
-
Aropha. (n.d.). OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test. Retrieved from [Link]
-
Exacto Inc. (2023). How Fungicides & Adjuvants Work Together to Reduce Disease Pressure. Retrieved from [Link]
-
PubMed. (2015). Adapting the Vegetative Vigour Terrestrial Plant Test for Assessing Ecotoxicity of Aerosol Samples. International Journal of Environmental Research and Public Health, 12(10), 13199-13211. [Link]
-
Phytosafe. (n.d.). OECD 208 - Terrestrial ecotoxicology. Retrieved from [Link]
-
Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
-
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
- OECD. (n.d.). OECD Guideline for the Testing of Chemicals.
-
IndiaMART. (n.d.). CCA - 5 Cocoamine Ethoxylate. Retrieved from [Link]
Sources
- 1. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 2. ag.purdue.edu [ag.purdue.edu]
- 3. EP1113864B1 - Pesticide formulations containing ethoxylated amine neutralized aromatic sulfonic acid surfactants - Google Patents [patents.google.com]
- 4. sgs.com [sgs.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethoxylated adjuvants of glyphosate-based herbicides are active principles of human cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 10. Targeting of insect epicuticular lipids by the entomopathogenic fungus Beauveria bassiana: hydrocarbon oxidation within the context of a host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possibilities to use tank-mix adjuvants for better fungicide spreading on triticale ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 13. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 14. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 15. patents.justia.com [patents.justia.com]
- 16. eurofins.com [eurofins.com]
- 17. brandt.co [brandt.co]
- 18. images.chemycal.com [images.chemycal.com]
Application Notes and Protocols for the Use of POE (5) Coco Amine in Soil Remediation Research
A Comprehensive Guide for Researchers and Environmental Scientists
Introduction: The Potential of POE (5) Coco Amine in Environmental Restoration
Soil contamination with organic and inorganic pollutants represents a significant global environmental challenge. The remediation of these contaminated sites is crucial for ecological preservation and human health. Surfactant-enhanced soil remediation has emerged as a promising technology to address this issue, particularly for contaminants that are strongly sorbed to soil particles.[1][2] Among the various surfactants available, Polyoxyethylene (5) coco amine, hereafter referred to as this compound, presents a compelling option for researchers.
This compound is a non-ionic surfactant derived from coconut oil, a renewable resource.[3][4] Its chemical structure consists of a hydrophobic coconut-derived fatty amine tail and a hydrophilic head composed of an average of five ethylene oxide units.[3][5] This amphiphilic nature allows it to reduce the surface tension between water and hydrophobic contaminants, thereby increasing their solubility and facilitating their removal from the soil matrix.[1][6] With a Hydrophile-Lipophile Balance (HLB) of approximately 10.3, it is an effective oil-in-water emulsifier.[7]
The application of this compound in soil remediation is predicated on its ability to act as a wetting agent, emulsifier, and dispersing agent. It can be employed in both ex-situ soil washing and in-situ soil flushing techniques to mobilize a range of contaminants, including hydrocarbons and potentially heavy metals.[1][3] This document provides detailed application notes and protocols for researchers to investigate the efficacy of this compound in soil remediation studies.
Mechanism of Action: How this compound Facilitates Contaminant Removal
The primary mechanism by which this compound enhances soil remediation is through the formation of micelles above a certain concentration, known as the critical micelle concentration (CMC).[2] These micelles have a hydrophobic core and a hydrophilic exterior.
For Hydrophobic Organic Contaminants (HOCs):
-
Partitioning: The hydrophobic tails of the this compound molecules arrange themselves around the HOCs, encapsulating them within the hydrophobic core of the micelle.[6]
-
Desorption: This encapsulation process reduces the partitioning of the HOCs to the soil organic matter, effectively desorbing them from the soil particles.
-
Solubilization: The hydrophilic exterior of the micelles allows the encapsulated HOCs to become suspended in the aqueous phase (the washing solution), making them mobile and easier to extract from the soil.[2]
For Heavy Metals:
While primarily effective for organic contaminants, the amine group in this compound can also exhibit some cationic character, particularly in acidic conditions. This suggests a potential for interaction with negatively charged soil particles and certain heavy metal species through mechanisms such as:
-
Complexation: The nitrogen atom in the amine group can act as a ligand, forming complexes with heavy metal ions, which may enhance their mobility.[8]
-
Ion Exchange: The cationic nature of the amine group could facilitate the exchange of heavy metal cations sorbed to the soil surface.[8]
Further research is needed to fully elucidate the effectiveness and mechanisms of this compound in heavy metal remediation.
PART 1: Ex-Situ Soil Washing Protocol
This protocol outlines a laboratory-scale procedure for evaluating the effectiveness of this compound in an ex-situ soil washing application.
Materials and Equipment
-
Reagents:
-
This compound (CAS No: 61791-14-8)
-
Deionized water
-
Contaminated soil of interest
-
Relevant analytical standards for the contaminants
-
Appropriate solvents for contaminant extraction (e.g., hexane, dichloromethane)
-
-
Equipment:
-
Benchtop shaker or rotator
-
Centrifuge and centrifuge tubes (50 mL or larger)
-
Glass beakers and flasks
-
Pipettes and graduated cylinders
-
pH meter
-
Analytical balance
-
Filtration apparatus (e.g., vacuum filter with glass fiber filters)
-
Analytical instrumentation for contaminant quantification (e.g., Gas Chromatograph-Mass Spectrometer (GC-MS) for organic contaminants, Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for heavy metals)
-
Experimental Workflow: Ex-Situ Soil Washing
Step-by-Step Protocol
-
Soil Preparation and Characterization:
-
Air-dry the contaminated soil and sieve it to remove large debris.
-
Homogenize the soil thoroughly.
-
Take representative subsamples to determine the initial contaminant concentration, soil pH, organic matter content, and particle size distribution.
-
-
Preparation of this compound Washing Solutions:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 g/L).
-
From the stock solution, prepare a series of working solutions with varying concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L). It is recommended to test concentrations both below and above the expected CMC.
-
Prepare a control solution with only deionized water.
-
-
Soil Washing Procedure:
-
For each experimental condition (including the control), weigh a known amount of contaminated soil (e.g., 10 g) into a centrifuge tube.
-
Add a specific volume of the corresponding washing solution to achieve a desired soil-to-solution ratio (e.g., 1:5 w/v).
-
Securely cap the tubes and place them on a shaker. Agitate for a predetermined time (e.g., 2, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
-
-
Phase Separation:
-
After agitation, centrifuge the tubes at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to separate the soil from the supernatant.
-
Carefully decant the supernatant (aqueous phase) and filter it through a 0.45 µm filter to remove any suspended particles. Store the filtered supernatant for analysis.
-
The remaining soil pellet (solid phase) should be retained for analysis of residual contaminants.
-
-
Contaminant Analysis:
-
Aqueous Phase: Analyze the concentration of the target contaminants in the filtered supernatant using the appropriate analytical instrumentation.
-
Solid Phase: Extract the residual contaminants from the soil pellet using a suitable solvent extraction method (e.g., Soxhlet extraction or sonication). Analyze the extract to determine the remaining contaminant concentration in the soil.
-
-
Data Analysis:
-
Calculate the contaminant removal efficiency (%) for each treatment using the following formula: Removal Efficiency (%) = [(Initial Soil Concentration - Final Soil Concentration) / Initial Soil Concentration] x 100
-
Alternatively, calculate the mass of contaminant extracted into the aqueous phase.
-
Expected Results: Data Presentation
| Treatment (this compound Conc.) | Initial Soil Contaminant Conc. (mg/kg) | Final Soil Contaminant Conc. (mg/kg) | Contaminant in Aqueous Phase (mg/L) | Removal Efficiency (%) |
| Control (DI Water) | 500 | 450 | 10 | 10 |
| 0.1 g/L | 500 | 375 | 25 | 25 |
| 0.5 g/L | 500 | 250 | 50 | 50 |
| 1.0 g/L | 500 | 150 | 70 | 70 |
| 2.0 g/L | 500 | 100 | 80 | 80 |
| 5.0 g/L | 500 | 95 | 81 | 81 |
Note: The above data is hypothetical and for illustrative purposes only.
PART 2: In-Situ Soil Flushing (Column Study) Protocol
This protocol describes a laboratory-scale soil column study to simulate in-situ soil flushing with this compound and evaluate its effectiveness in mobilizing contaminants.
Materials and Equipment
-
Reagents:
-
Same as for the ex-situ protocol.
-
Sand (for creating permeable layers in the column).
-
-
Equipment:
-
Glass or stainless steel chromatography column (e.g., 30 cm length, 5 cm diameter).
-
Peristaltic pump.
-
Fraction collector.
-
Tubing (Teflon or other inert material).
-
Glass wool or frits.
-
Analytical instrumentation as described previously.
-
Experimental Workflow: In-Situ Soil Flushing (Column Study)
Step-by-Step Protocol
-
Column Preparation:
-
Place a glass wool plug or a frit at the bottom of the column.
-
Pack the column with a known mass of the contaminated soil to a specific bulk density. It is advisable to add the soil in small increments and gently tap the column to ensure uniform packing.
-
Place another glass wool plug or frit on top of the soil.
-
-
Column Saturation:
-
Saturate the soil column by pumping deionized water from the bottom upwards at a low flow rate to displace air.
-
Continue pumping until the soil is fully saturated and there are no visible air bubbles in the effluent.
-
-
Soil Flushing:
-
Once saturated, switch the inflow to the this compound solution of a chosen concentration.
-
Pump the solution downwards through the column at a constant flow rate (e.g., 1 mL/min).
-
Collect the leachate (effluent) from the bottom of the column in a fraction collector at regular time intervals (e.g., every 30 minutes).
-
-
Sample Analysis:
-
Measure the volume of each collected leachate fraction.
-
Analyze the contaminant concentration in each fraction.
-
After the flushing experiment is complete (e.g., after a certain number of pore volumes have passed through), carefully dismantle the column.
-
Section the soil core and analyze the residual contaminant concentration in each section to assess the uniformity of removal.
-
-
Data Analysis:
-
Plot the contaminant concentration in the leachate versus the cumulative volume or pore volumes of flushing solution passed through the column to generate a breakthrough curve.
-
Calculate the total mass of contaminant removed by integrating the area under the breakthrough curve.
-
Calculate the overall mass recovery by comparing the mass of contaminant removed to the initial mass in the column.
-
Safety and Environmental Considerations
This compound is moderately toxic if ingested and can cause severe skin burns and eye damage.[9][10][11][12] It is also very toxic to aquatic life with long-lasting effects.[10][11][12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.[10][11][12] All experiments should be conducted in a well-ventilated area.
Given its ecotoxicity, it is crucial to consider the environmental fate of this compound. Post-treatment, the washing solution containing the surfactant and extracted contaminants must be treated before disposal. Further research into the biodegradability of this compound is recommended to assess its persistence in the environment. Monitoring soil enzyme activities, such as urease and invertase, can be a valuable tool to assess the impact of the surfactant on soil health.[14]
Troubleshooting
-
Low Removal Efficiency:
-
Increase the concentration of this compound.
-
Increase the washing/flushing time.
-
Adjust the pH of the washing solution, as this can affect the surfactant's properties and contaminant solubility.
-
Consider the soil type; high organic matter or clay content may require higher surfactant doses.
-
-
Emulsion Formation:
-
If stable emulsions form during soil washing, making phase separation difficult, consider adjusting the pH or ionic strength of the solution.
-
-
Column Clogging:
-
Ensure the soil is properly sieved to remove fine particles that can clog the column.
-
Use a lower flow rate during flushing.
-
Conclusion
This compound holds significant potential as an effective surfactant for the remediation of contaminated soils. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its performance for both ex-situ and in-situ applications. By carefully controlling experimental parameters and employing appropriate analytical techniques, scientists can gain valuable insights into the efficacy and mechanisms of this compound in environmental remediation, contributing to the development of sustainable and effective cleanup technologies.
References
-
Ataman Kimya. (n.d.). COCONUT AMINE ETHOXYLATE. Retrieved from [Link]
-
MDPI. (2023). Soil Contaminants and Their Removal through Surfactant-Enhanced Soil Remediation: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2021). Towards a Soil Remediation Strategy Using Biochar: Effects on Soil Chemical Properties and Bioavailability of Potentially Toxic Elements. Retrieved from [Link]
-
Rock Chemicals, Inc. (n.d.). Coco Amine EO. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Coco Amine Ethoxylates – High-Performance Surfactants for Industrial Applications. Retrieved from [Link]
-
SAGE Journals. (2014). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. Retrieved from [Link]
-
Chem Service. (2016). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
MDPI. (2019). Monitoring Soil Enzymes Activity before and after Animal Manure Application. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (2017). Safety Data Sheet - Coco Amine Ethoxylate. Retrieved from [Link]
-
ResearchGate. (2017). Surfactant-soil interactions during surfactant-amended remediation of contaminated soils by hydrophobic organic compounds: A review. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Ethoxylated cocoamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PEG-10 Cocamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Surfactant-Based Chemical Washing to Remediate Oil-Contaminated Soil: The State of Knowledge. Retrieved from [Link]
-
US EPA. (1995). In Situ Remediation Technology Status Report: Surfactant Enhancements. Retrieved from [Link]
- Google Patents. (n.d.). EP0774903B1 - Pesticidal compositions containing ethoxylated fatty amines for increasing the effectiveness of endothall and salts thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Soil washing using surfactants - Envirotecnics [envirotecnics.com]
- 3. Buy this compound | 61791-14-8 [smolecule.com]
- 4. shreechem.in [shreechem.in]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. researchgate.net [researchgate.net]
- 7. CAM-5 - Ethox Chemicals [ethox.com]
- 8. Towards a Soil Remediation Strategy Using Biochar: Effects on Soil Chemical Properties and Bioavailability of Potentially Toxic Elements [mdpi.com]
- 9. ETHOXYLATED COCOAMINE (LATEX STABILIZER) | 61791-14-8 [chemicalbook.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 12. chemos.de [chemos.de]
- 13. chemical.kao.com [chemical.kao.com]
- 14. Monitoring Soil Enzymes Activity before and after Animal Manure Application | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing POE (5) Coco Amine Concentration for Cell Viability
Welcome to the technical support guide for Polyoxyethylene (5) Coco Amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the use of this surfactant in cell-based experiments. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.
Introduction: The Double-Edged Sword of Surfactants in Cell Culture
Polyoxyethylene (5) coco amine, a non-ionic surfactant derived from coconut oil, is a valuable tool in research for its ability to emulsify, disperse, and improve the solubility of lipophilic compounds.[1][][3] The "(5)" in its name denotes that the coconut-derived fatty amine is linked to an average of five units of ethylene oxide, a structural feature that dictates its hydrophilic-lipophilic balance (HLB) and, consequently, its interaction with biological systems.[1][4]
However, the very properties that make POE (5) coco amine an effective solubilizing agent also pose a significant risk to cell viability. As a surfactant, its primary mechanism of action involves interacting with lipid bilayers.[1][5] This interaction is concentration-dependent and can range from subtle membrane fluidization to complete cell lysis, making concentration optimization a critical, non-negotiable step in experimental design. This guide provides the expertise to navigate this challenge, ensuring you can harness the benefits of this compound without compromising your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an ethoxylated fatty amine.[3] Its structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) head from the polyoxyethylene chain and an oil-loving (lipophilic) tail from the coconut fatty amine. This allows it to position itself at oil-water interfaces, reducing surface tension and stabilizing emulsions. In a cellular context, the lipophilic tail can intercalate into the cell membrane's lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disruption can increase membrane permeability or, at higher concentrations, lead to the complete solubilization of the membrane, causing cell death.[5]
Q2: Why is the degree of ethoxylation important?
The number of ethylene oxide (EO) units—in this case, five—determines the surfactant's water solubility and overall HLB. A lower degree of ethoxylation, like in this compound, results in a more lipophilic character compared to variants with more EO units (e.g., POE (15) coco amine).[4] This property influences how strongly it interacts with and potentially disrupts the cell membrane. The degree of ethoxylation is a key factor in its toxicological profile.[4]
Q3: Is this compound cytotoxic?
Yes, like most surfactants, this compound can be cytotoxic. The toxicity is directly related to its concentration.[6] Below its Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) can integrate into cell membranes, which may be sufficient to impair membrane function and lead to a loss of cell viability.[5] At or above the CMC, the surfactant molecules aggregate to form micelles, which can extract lipids and proteins from the cell membrane, leading to rapid cell lysis.[5] Therefore, every new cell line and experimental setup requires a careful dose-response analysis.
Q4: What is the difference between cytotoxicity and a loss of cell viability?
These terms are often used interchangeably, but they represent different aspects of cellular health.
-
Cell Viability refers to the number of healthy, functioning cells in a population. Assays measuring metabolic activity (like MTT or resazurin) or ATP content are common measures of viability.[7]
-
Cytotoxicity refers to the quality of a substance being toxic to cells. Cytotoxicity assays typically measure markers of cell death, such as a loss of membrane integrity (measured by LDH release or uptake of membrane-impermeant dyes like Trypan Blue).[7]
When working with a membrane-disrupting agent like this compound, it is highly recommended to use assays for both viability and cytotoxicity to get a complete picture of its cellular effects.[7]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: All my cells are dying, even at what I thought were low concentrations of this compound.
Probable Cause: The concentrations you are using are above the toxic threshold for your specific cell type. Different cell lines exhibit vastly different sensitivities to surfactants.
Solution Pathway:
-
Re-evaluate Your Concentration Range: Your "low" concentration may be too high. It is essential to perform a broad-range dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the response). Start with a very wide range of concentrations, for example, from 0.1 µg/mL to 1000 µg/mL, using serial dilutions.
-
Check Your Vehicle Control: Are you using the correct vehicle control? If your this compound is dissolved in a solvent like DMSO or ethanol before being added to the culture medium, you must have a control group of cells treated with the highest concentration of that solvent alone.[8]
-
Reduce Exposure Time: Surfactant-induced cytotoxicity is a function of both concentration and time. If a 24-hour exposure is causing massive cell death, try a shorter exposure time (e.g., 2, 4, or 6 hours) to identify a sub-lethal concentration range suitable for your experiment.
-
Assess Cell Seeding Density: Low cell density can make cultures more susceptible to chemical insults. Ensure you are using an optimal seeding density for your cell line where the cells are in the logarithmic growth phase during the experiment.
Issue 2: My experimental results are inconsistent and not reproducible.
Probable Cause: This often points to issues with the preparation and handling of the this compound solution or variability in the experimental setup.
Solution Pathway:
-
Ensure Complete Solubilization: this compound is a viscous liquid. Ensure it is fully dissolved in your initial stock solution. Use gentle warming (to no more than 37°C) and vortexing if necessary. Incomplete solubilization will lead to inaccurate and variable final concentrations.
-
Prepare Fresh Dilutions: Do not store diluted working solutions of this compound in culture media for extended periods. Surfactants can degrade or interact with media components over time. Prepare fresh dilutions from your stock solution for each experiment.
-
Standardize Your Protocol: Ensure every step of your protocol is consistent, including cell seeding density, incubation times, and the volume and timing of reagent additions. Minor variations can lead to significant differences in results, especially in dose-response studies.
-
Evaluate Media Components: Serum proteins in the culture medium can bind to surfactants, potentially neutralizing their activity. If you are switching between serum-free and serum-containing media, you must re-optimize your this compound concentration, as the effective concentration experienced by the cells will be different.
Issue 3: I am using this compound to deliver a hydrophobic drug, but I'm not seeing the expected drug effect.
Probable Cause: The concentration of this compound may be too low to effectively solubilize the drug, or there may be an antagonistic interaction between the surfactant and your drug.
Solution Pathway:
-
Confirm Drug Solubilization: Visually inspect your final drug-surfactant formulation for any signs of precipitation. Use techniques like Dynamic Light Scattering (DLS) if available to check for the formation of micelles or drug aggregates.
-
Run a Surfactant-Only Control: It is crucial to test the effect of this compound on its own across the same concentration range used in your drug delivery experiment. This will allow you to distinguish between the cytotoxic effects of the surfactant and the pharmacological effects of your drug.
-
Optimize the Drug-to-Surfactant Ratio: The required surfactant concentration depends on the amount of drug you are trying to deliver. You may need to perform a matrix titration, varying both the drug and surfactant concentrations, to find a ratio that maximizes drug effect while minimizing surfactant-induced toxicity.
-
Consider Potential Interactions: Surfactants can sometimes interfere with a drug's mechanism of action or its interaction with cellular targets.[9] Review the literature for any known interactions between your drug class and non-ionic surfactants.
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting common issues when optimizing this compound concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Using an MTT Assay
This protocol provides a step-by-step method to determine the concentration of this compound that reduces the metabolic activity of a cell population by 50%. This is a crucial first step before using it as a vehicle in your experiments.[10][11]
Materials:
-
Adherent cells of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Sterile PBS (Phosphate-Buffered Saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Workflow Diagram:
Caption: Experimental Workflow for IC50 Determination via MTT Assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count your cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well (this number should be optimized for your cell line) in a volume of 100 µL in a 96-well plate.
-
Seed the cells and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions (Day 2):
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL in sterile PBS or culture medium without serum).
-
Perform serial dilutions in complete culture medium to create a range of treatment concentrations. For a first experiment, a 10-point, 2-fold dilution series starting from 1000 µg/mL is a good starting point.
-
Crucially, prepare control wells:
-
Untreated Control: Cells with 100 µL of fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the stock solution (if any).
-
Blank Control: Wells with medium but no cells, for background subtraction.
-
-
-
Cell Treatment (Day 2):
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate this compound dilution or control solution to each well.
-
Return the plate to the incubator for your desired exposure time (e.g., 24 hours).
-
-
MTT Assay (Day 3):
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11]
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism, R) to calculate the IC50 value.
-
Data Summary Tables
Table 1: Recommended Starting Concentration Ranges for Screening
| Cell Type Sensitivity | Suggested Starting Concentration | Dilution Scheme |
| Unknown / First Time | 2000 µg/mL | 10-point, 3-fold serial dilution |
| Assumed High Sensitivity | 500 µg/mL | 10-point, 2-fold serial dilution |
| Assumed Low Sensitivity | 5000 µg/mL | 10-point, 2-fold serial dilution |
Note: These are suggested starting points. The optimal range must be determined empirically for each cell line.
Table 2: Comparison of Common Cell Health Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT / XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Metabolic Activity / Viability | Simple, robust, high-throughput, cost-effective.[12] | Can be affected by changes in cellular metabolism not related to viability. |
| Resazurin (alamarBlue) | Reduction of resazurin to fluorescent resorufin by viable cells | Metabolic Activity / Viability | More sensitive than MTT, non-toxic to cells (allows for kinetic monitoring). | Signal can be sensitive to pH changes in the medium. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells | Membrane Integrity / Cytotoxicity | Directly measures cell death due to membrane damage, relevant for surfactants. | Less sensitive for early-stage apoptosis where the membrane is intact. |
| ATP Assay | Luciferase-based measurement of ATP levels | Cell Viability | Very rapid and highly sensitive, directly correlates with cell number. | ATP levels can change rapidly due to cellular stress, not just death. |
| Trypan Blue | Dye exclusion by intact cell membranes | Membrane Integrity / Viability | Simple, rapid, and inexpensive. | Subjective (manual counting), only measures late-stage cell death.[12] |
References
-
In vitro cellular viability studies on a concentrated surfactant-based wound dressing. (n.d.). National Institutes of Health. Retrieved from [Link]
-
COCONUT AMINE ETHOXYLATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
(A) Cell viability assay: histogram showing the mean absorbance value... (n.d.). ResearchGate. Retrieved from [Link]
-
Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells. (2021). PubMed Central. Retrieved from [Link]
-
Exposure to polyoxyethylene tallow amines (POEAs), glyphosate co-formulation surfactants, in a US pregnant population and their potential endocrine disrupting effects. (2023). PubMed. Retrieved from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2023). National Institutes of Health. Retrieved from [Link]
-
The surfactant POE 15 tallowamine is more toxic than glyphosate. Data... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Surfactant Concentration in Carbon Nanotube Solutions for Dielectrophoretic Ceiling Assembly and Alignment: Implications for Transparent Electronics. (2022). ACS Omega. Retrieved from [Link]
-
Study of Surfactant and Their Use in Drug Delivery. (2022). ResearchGate. Retrieved from [Link]
-
Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells. (1990). PubMed. Retrieved from [Link]
-
Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. Retrieved from [Link]
-
Genamin C 050. (2020). Ataman Kimya. Retrieved from [Link]
-
Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. (2023). MDPI. Retrieved from [Link]
-
Optimizing Surfactant Concentrations for Dispersion of Single-Walled Carbon Nanotubes in Aqueous Solution. (2009). ResearchGate. Retrieved from [Link]
-
Selecting Surfactants for Formulation Development. (n.d.). Pharma.Tips. Retrieved from [Link]
-
Polyoxyethylene tallow amine and glyphosate exert different developmental toxicities on human pluripotent stem cells-derived heart organoid model. (2022). PubMed. Retrieved from [Link]
-
Genamin® C 050 by Clariant International Ltd. (n.d.). UL Prospector. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
An overview of the most common methods for assessing cell viability. (2017). Journal of Research in Medical and Dental Science. Retrieved from [Link]
-
Coco Amine Ethoxylates – High-Performance Surfactants for Industrial Applications. (n.d.). Shree Vallabh Chemical. Retrieved from [Link]
-
The protective mechanism of action of amines in diphtheria toxin treated Vero cells. (1982). PubMed. Retrieved from [Link]
-
Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. (2020). MDPI. Retrieved from [Link]
-
Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants. (1993). PubMed. Retrieved from [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023). National Institutes of Health. Retrieved from [Link]
-
Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. Retrieved from [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). National Institutes of Health. Retrieved from [Link]
-
Stearyl Amine Ethoxylates: Versatile Industrial Surfactants. (n.d.). Shree Vallabh Chemical. Retrieved from [Link]
-
Genamin® C 050 by Clariant. (n.d.). UL Prospector. Retrieved from [Link]
-
How can I decide chemical concentration for design of IC50 assay? (2021). ResearchGate. Retrieved from [Link]
-
799 questions with answers in SURFACTANTS | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
SILVER FERN CHEMICAL, INC - Safety Data Sheet - Coco Amine Ethoxylate. (2017). Silver Fern Chemical. Retrieved from [Link]
-
The Chemical Composition and Biological Properties of Coconut (Cocos nucifera L.) Water. (2009). National Institutes of Health. Retrieved from [Link]
-
Engineered Nanoparticles Mimicking Cell Membranes for Toxin Neutralization. (2015). National Institutes of Health. Retrieved from [Link]
-
IC50 or cell viability experiment. (2016). YouTube. Retrieved from [Link]
-
Application of Surfactants - Fatty Amine Ethoxylates. (n.d.). Rimpro India. Retrieved from [Link]
-
Genamin CTAC 50. (2006). Ataman Kimya. Retrieved from [Link]
-
Genamin C 100. (2005). Ataman Kimya. Retrieved from [Link]
Sources
- 1. Buy this compound | 61791-14-8 [smolecule.com]
- 3. Application of Surfactants - Fatty Amine Ethoxylates [rimpro-india.com]
- 4. shreechem.in [shreechem.in]
- 5. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. jrmds.in [jrmds.in]
Technical Support Center: Overcoming Solubility Challenges with POE (5) Coco Amine in Polar Solvents
From the Desk of the Senior Application Scientist
Welcome to our dedicated guide for researchers, scientists, and formulation experts. Polyoxyethylene (5) coco amine is a powerful non-ionic surfactant with a wide range of applications, from industrial cleaning to its use as an emulsifier in complex formulations.[] However, its unique amphiphilic nature, stemming from a hydrophobic coconut alkyl tail and a relatively short hydrophilic polyoxyethylene (POE) chain, can present significant solubility challenges in polar solvent systems.
This guide is designed to move beyond simple procedural steps. It provides a logical, cause-and-effect framework for diagnosing and systematically resolving solubility issues, ensuring your experiments are both successful and repeatable.
Part 1: Foundational Knowledge - Why is POE (5) Coco Amine Prone to Solubility Issues?
FAQ: What is the molecular basis for the solubility behavior of this compound?
Answer: The solubility of this compound is governed by its amphiphilic structure. It possesses two distinct regions with opposing affinities for polar solvents:
-
The Hydrophobic Tail: This is a long-chain alkyl group derived from coconut oil fatty acids.[2] This part of the molecule repels water and other polar solvents.
-
The Hydrophilic Head: This consists of a tertiary amine functional group attached to a chain of, on average, five ethylene oxide units.[2] This polyoxyethylene chain is responsible for its interaction with polar solvents through hydrogen bonding.
The core challenge arises from the number "(5)". With only five ethylene oxide units, the hydrophilic character is modest and can be insufficient to overcome the strong hydrophobicity of the long alkyl tail, especially under certain conditions (e.g., neutral pH, low temperature, or high concentrations). This delicate hydrophilic-lipophilic balance (HLB) is the primary reason for incomplete dissolution, cloudiness, or phase separation in highly polar solvents like water.
Caption: Molecular structure of this compound.
Part 2: The Troubleshooting Workflow: A Step-by-Step Guide
When encountering a cloudy or separated mixture, avoid random adjustments. Follow this systematic workflow to diagnose the root cause and implement the most effective solution.
Caption: Systematic troubleshooting workflow.
Q1: My solution of this compound in buffered water (pH 7.5) is hazy. What is the most likely cause and the first corrective action?
Answer: The most probable cause is the neutral-to-basic pH of your solvent. The tertiary amine group in the hydrophilic head is not protonated at this pH. Without the positive charge that protonation provides, the hydrophilic character of the head group is significantly reduced, making it difficult to solubilize the hydrophobic tail.
The Causality: In acidic conditions (pH < 7), the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from the solvent. This converts the neutral amine into a cationic ammonium salt (R₃N → R₃NH⁺). This positive charge dramatically increases the polarity of the head group and its affinity for water, significantly boosting solubility. A study on a similar ethoxylated amine, Ethomeen C12, demonstrated that the surfactant is partially protonated at pH 6.5 and completely protonated at pH 2.5, which influences its molecular interactions and stability.[3]
Caption: Effect of pH on the amine head group.
Experimental Protocol: pH Adjustment for Enhanced Solubilization
-
Initial Setup: Place your cloudy solution in a beaker on a magnetic stir plate with a stir bar. Insert a calibrated pH probe.
-
Acid Selection: Prepare a dilute solution of a non-interfering acid (e.g., 0.1 M Hydrochloric Acid or Citric Acid).
-
Titration: While stirring, add the acid dropwise to the solution.
-
Observation: Monitor the pH and the visual clarity of the solution simultaneously. You should observe the solution becoming clearer as the pH drops below 7.
-
Target pH: Continue adding acid until the solution is completely clear. Note the final pH. For many applications, a pH between 4 and 6 is sufficient.
-
Stability Check: Once clear, stop stirring and let the solution sit for 30 minutes to ensure it remains stable and does not revert to a cloudy state.
Q2: I cannot alter the pH of my formulation. How can I dissolve this compound in my aqueous buffer?
Answer: If pH modification is not an option, the next strategy is to alter the solvent environment itself by using a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the system, making it more hospitable to amphiphilic molecules.
The Causality: Co-solvents work by disrupting the highly structured hydrogen-bonding network of water. This reduction in solvent polarity lowers the interfacial tension between the hydrophobic tail of the surfactant and the solvent, thereby facilitating dissolution.[4][5] this compound shows good solubility in polar organic solvents like alcohols and glycols, making them excellent candidates for co-solvents.[2]
Data Presentation: Recommended Co-solvents
| Co-Solvent | Typical Starting Concentration (v/v) | Key Properties & Rationale |
| Ethanol | 5-20% | Lowers solvent polarity effectively. Volatile, which may be a consideration. |
| Isopropanol (IPA) | 5-20% | Similar to ethanol, slightly less volatile. A very common choice. |
| Propylene Glycol (PG) | 5-30% | Excellent solubilizer, non-volatile, often used in pharmaceutical and cosmetic formulations. |
| Glycerin | 5-30% | Non-volatile and biocompatible, but its high viscosity can slow the rate of dissolution. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Structurally similar to the hydrophilic chain of the surfactant, enhancing compatibility. |
Experimental Protocol: Co-Solvent Screening
-
Direct Dissolution: In a separate vial, attempt to dissolve the required amount of this compound directly into the chosen co-solvent (e.g., propylene glycol). It should dissolve easily.
-
Pre-Concentrate Preparation: Create a concentrated solution of the surfactant in the co-solvent. For example, a 50% w/w solution.
-
Titration into Aqueous Phase: Place your primary aqueous solvent (buffer) on a stir plate.
-
Slow Addition: Slowly add the surfactant/co-solvent concentrate to the stirring aqueous phase. This gradual introduction prevents localized high concentrations of the surfactant from crashing out of solution.
-
Final Concentration: Continue adding until you reach the desired final concentration of both the surfactant and the co-solvent. The solution should remain clear.
Q3: My formulation is sensitive to organic solvents and must be kept at a specific pH. Gentle heating seems to work, but is this a stable solution?
Answer: Applying thermal energy is a valid strategy, as the solubility of most surfactants increases with temperature.[6] However, you must verify the stability of the resulting solution upon cooling.
The Causality: The dissolution of a solid or viscous liquid into a solvent is often an endothermic process, meaning it requires an input of energy to overcome the intermolecular forces within the solute.[7] Heating provides this energy, increasing molecular motion and accelerating the rate of dissolution. For surfactants, there is a specific temperature known as the Krafft point, above which solubility increases dramatically as the molecules begin to form micelles.[6][8] A solution prepared by heating may be thermodynamically stable or it could be a supersaturated solution that will precipitate upon cooling or seeding.
Experimental Protocol: Thermal Solubilization and Stability Assessment
-
Controlled Heating: In a sealed vessel to prevent evaporation, place the solvent and this compound. Heat the mixture in a calibrated water bath to a moderate temperature (e.g., 40-50°C) while stirring continuously. Do not heat aggressively, as this can degrade the components.
-
Observe Dissolution: The solution should become clear at the elevated temperature.
-
Controlled Cooling: Once fully dissolved, remove the vessel from the heat and allow it to cool slowly to your ambient working temperature. Do not shock-cool it in an ice bath.
-
Stability Test (Short-Term): Let the clear solution stand undisturbed at the working temperature for at least 2-4 hours. Observe for any signs of cloudiness, precipitation, or phase separation.
-
Stability Test (Long-Term/Challenge): For rigorous validation, store a sample at a slightly lower temperature (e.g., 4°C) for 24 hours to see if precipitation is induced. This "cold challenge" is a standard test for formulation stability. If it remains clear, the solution is likely stable.
References
-
Ataman Kimya. (n.d.). COCONUT AMINE ETHOXYLATE. Ataman Kimya. [Link]
-
MDPI. (2021). Insights into CO2 Foaming Behavior of Ethoxylated Amines. MDPI. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Amines, coco alkyl, ethoxylated. ECHA. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
ACS Publications. (n.d.). Effect of Temperature on the Surface Tension of Soluble and Insoluble Surfactants of Hydrodynamical Importance. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (n.d.). Effect of pH on solubility of native, oxidised, acetylated and acid-thinned new cocoyam starch. ResearchGate. [Link]
-
MDPI. (n.d.). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. MDPI. [Link]
- Google Patents. (n.d.). Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
-
Bentham Science. (n.d.). Effect of pH on Emulsion Stability for Different Composition of Coconut Phospholipids. Bentham Science. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
IOP Publishing. (2022). The effects of temperature on surfactant solution: A molecules dynamics simulation. Journal of Physics: Conference Series. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethoxylated cocoamine. Chemos. [Link]
-
Eindhoven University of Technology. (n.d.). Ethoxylation of Fatty Amines. [Link]
-
National Institutes of Health (NIH). (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. PMC - NIH. [Link]
-
ResearchGate. (2018). Characteristics of ethoxylated fatty amine emulsion: Effects on the wettability and permeability of silicate formation under various pH conditions. [Link]
-
Wikipedia. (n.d.). Polyethoxylated tallow amine. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
-
SILVER FERN CHEMICAL, INC. (2017). Safety Data Sheet - Coco Amine Ethoxylate. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Quora. [Link]
-
Atlantis Press. (n.d.). The Experimental Study on Thermal Stability of Aqueous Surfactant Solution. [Link]
-
Palsgaard. (n.d.). How to replace Ethoxylated Amines with safer alternatives without compromising on anti-static performance. [Link]
-
IJSDR. (n.d.). Methods to boost solubility. [Link]
-
ResearchGate. (n.d.). Temperature dependence of surfactant solubility in the region of the Krafft point. ResearchGate. [Link]
- Google Patents. (n.d.).
-
IJIRT. (n.d.). Solubility Enhancement Methods. [Link]
-
ChemBK. (2024). Cocoamine polyoxyethylene ether. [Link]
-
CRC Industries. (2019). SDS US - HydroForce® Zero VOC General Purpose Cleaner. [Link]
Sources
Navigating the Thermal Landscape of POE (5) Coco Amine Formulations: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyoxyethylene (5) Coco Amine (POE (5) coco amine). This guide is designed to provide you with in-depth, practical insights into the impact of temperature on the stability of your formulations. As a non-ionic surfactant derived from natural coconut oil, this compound is a versatile excipient, but its performance is intrinsically linked to thermal conditions.[1] This document will equip you with the knowledge to anticipate, identify, and troubleshoot temperature-related stability challenges, ensuring the integrity and efficacy of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is temperature a critical factor in its formulation stability?
This compound is a non-ionic surfactant belonging to the ethoxylated fatty amine class.[1] Its structure consists of a hydrophobic alkyl chain derived from coconut oil and a hydrophilic polyoxyethylene chain, with an average of five ethylene oxide units. This amphiphilic nature makes it an effective emulsifier, dispersant, and wetting agent in a wide range of applications.
Temperature is a critical parameter because it can directly influence the physicochemical properties and chemical integrity of the this compound molecule and the overall formulation. Elevated temperatures can accelerate degradation reactions, leading to a loss of surfactant efficacy, changes in formulation pH, and the formation of potentially reactive impurities. Furthermore, temperature fluctuations can affect the physical stability of emulsions and other dispersed systems stabilized by this compound.[2]
Q2: What are the primary mechanisms of thermal degradation for this compound?
The thermal degradation of ethoxylated amines like this compound can proceed through several pathways, primarily involving the polyoxyethylene chain and the amine functional group. The two main degradation mechanisms are:
-
Oxidative Degradation: In the presence of oxygen, the polyoxyethylene chains are susceptible to auto-oxidation. This process is often initiated by heat, light, or the presence of transition metal ions. It can lead to chain scission, resulting in the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. The presence of oxygen has been shown to significantly affect the thermal degradation rate of amines.[3]
-
Ether Bond Cleavage: At elevated temperatures, the ether linkages in the polyoxyethylene chain can undergo cleavage. This process can be acid or base catalyzed and leads to the shortening of the hydrophilic chain, which can significantly alter the surfactant's properties.
Q3: What are the visible signs of thermal degradation in my this compound formulation?
Careful visual inspection is the first line of defense in detecting formulation instability. Key indicators of thermal degradation include:
-
Color Change: A noticeable change in color, often from a pale yellow to a deeper amber or brown, is a common sign of degradation. This is typically due to the formation of chromophoric degradation products.
-
Phase Separation or Cloudiness: For emulsified systems, a loss of homogeneity, creaming, coalescence, or complete phase separation can indicate that the surfactant has lost its stabilizing capacity. Non-ionic surfactants can also exhibit a cloud point, a temperature above which they become less soluble in water, leading to a cloudy appearance.[4]
-
Changes in Viscosity: A significant increase or decrease in the viscosity of your formulation can be indicative of changes in the surfactant's micellar structure or chemical degradation.
-
Odor Change: The development of an off-odor can signal the formation of volatile degradation products.
-
Precipitate Formation: The appearance of solid material in a previously clear solution can indicate that the surfactant or other components are no longer soluble.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
Scenario 1: You observe a significant drop in the pH of your aqueous this compound formulation after heating.
-
Potential Cause: This is a strong indicator of oxidative degradation of the polyoxyethylene chains. The resulting carboxylic acid byproducts will lower the pH of the formulation.
-
Troubleshooting Steps:
-
Confirm pH Change: Use a calibrated pH meter to accurately measure the pH shift.
-
Protect from Oxygen: During formulation preparation and storage, minimize headspace in your containers and consider purging with an inert gas like nitrogen or argon.
-
Incorporate Antioxidants: The addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol, can help to mitigate oxidative degradation. The choice of antioxidant should be compatible with your overall formulation.
-
Control Temperature: Avoid excessive heating during formulation preparation and store the final product at the recommended temperature.
-
Scenario 2: Your oil-in-water emulsion stabilized with this compound separates after being stored at a slightly elevated temperature.
-
Potential Cause: This could be due to a number of factors, including the formulation approaching the phase inversion temperature (PIT), a decrease in the surfactant's effectiveness due to thermal degradation, or a change in the viscosity of the continuous phase.[2]
-
Troubleshooting Steps:
-
Determine the Cloud Point/PIT: For non-ionic surfactants, an increase in temperature can decrease their water solubility, leading to phase separation. Determine the cloud point of your specific formulation to understand its upper temperature limit.[5]
-
Optimize Surfactant Concentration: You may need to increase the concentration of this compound or add a co-surfactant to improve the stability of the emulsion at higher temperatures.
-
Evaluate Storage Conditions: Ensure that your storage temperature is well below the determined cloud point or PIT of the formulation. Even slight temperature excursions can impact long-term stability.[6]
-
Analyze for Degradation: If the separation is irreversible upon cooling, it is likely that the surfactant has degraded. Consider performing analytical tests to quantify the amount of intact this compound.
-
Experimental Protocols
To ensure the stability and quality of your this compound formulations, a robust analytical and testing strategy is essential.
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of your formulation by subjecting it to elevated temperatures.
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of your final formulation in the intended container closure system.
-
Storage Conditions: Place the samples in stability chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C). Also, include a control set stored at the recommended long-term storage temperature (e.g., 25°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples for key stability-indicating parameters:
-
Visual Appearance: Note any changes in color, clarity, or phase separation.
-
pH Measurement: Accurately measure the pH.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Active Ingredient Assay: Quantify the concentration of your active pharmaceutical ingredient (API) or key component.
-
Surfactant Quantification: Quantify the concentration of intact this compound using a validated analytical method (see Protocol 2).
-
-
Data Analysis: Plot the change in the measured parameters over time for each temperature. This data can be used to estimate the shelf-life of your formulation at the intended storage condition.
Protocol 2: Quantification of this compound and its Degradants by HPLC-MS
This method allows for the sensitive and specific quantification of the parent surfactant and the identification of its degradation products. A high-performance liquid chromatography system coupled with a mass spectrometer (HPLC-MS) is recommended.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of your formulation.
-
Dilute the sample with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range. Ensure the sample is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the HPLC column.[7]
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.
-
Detection: Use Selected Ion Monitoring (SIM) for quantification of the parent this compound and its known degradation products. Full scan mode can be used for the identification of unknown degradants.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in your samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Table 1: Effect of Temperature on the Stability of a Model this compound Formulation over 8 Weeks
| Parameter | Storage Condition | Week 0 | Week 4 | Week 8 |
| Appearance | 25°C/60% RH | Clear, pale yellow solution | Clear, pale yellow solution | Clear, pale yellow solution |
| 40°C/75% RH | Clear, pale yellow solution | Clear, pale yellow solution | Slight yellowing | |
| 60°C/75% RH | Clear, pale yellow solution | Noticeable yellowing | Amber color, slight haze | |
| pH | 25°C/60% RH | 6.50 | 6.48 | 6.45 |
| 40°C/75% RH | 6.50 | 6.35 | 6.20 | |
| 60°C/75% RH | 6.50 | 5.90 | 5.50 | |
| This compound Assay (%) | 25°C/60% RH | 100 | 99.8 | 99.5 |
| 40°C/75% RH | 100 | 98.5 | 96.0 | |
| 60°C/75% RH | 100 | 92.0 | 85.0 |
Visualization of Key Concepts
Caption: Chemical structure of this compound.
Caption: Impact of temperature on this compound stability.
Caption: Troubleshooting workflow for temperature-induced instability.
Concluding Remarks
Understanding the impact of temperature on the stability of this compound formulations is paramount for developing robust and reliable products. By implementing the proactive strategies, troubleshooting guides, and analytical protocols outlined in this document, researchers can mitigate the risks associated with thermal degradation and ensure the quality and performance of their formulations. Always refer to the manufacturer's specifications for the particular grade of this compound you are using and conduct thorough stability studies tailored to your specific formulation and application.
References
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]
- New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (2016). International Journal of Pharmaceutical Sciences and Research.
-
Gong, A., et al. (2022). High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method. National Institutes of Health. Retrieved from [Link]
- Le Grange, P. R. L., Sheilan, M. H., & Spooner, B. H. (2021). Trends in Tragedy - An in-depth Study of Amine System Failures.
- Morsch, S., et al. (2020). Examining the early stages of thermal oxidative degradation in epoxy-amine resins.
- Mirgorod, Y. (2018). Impact of Temperature on Emulsifiers.
- Katsavou, E., et al. (2021). Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. MDPI.
- Huber, M. L., & Lemmon, E. W. (2016). Thermal Decomposition Kinetics of Polyol Ester Lubricants.
-
van Ginkel, C. G., & Kolvenbach, M. (1991). Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants. PubMed. Retrieved from [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved from [Link]
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC Europe.
- Graveland-Bikker, J. F., & An, G. (2010). Stabilization of phase inversion temperature nanoemulsions by surfactant displacement. Journal of Colloid and Interface Science.
- Hatchell, D., et al. (2014). Thermal Degradation of Linear Amines for CO2 Capture. Energy Procedia.
- Determination of the Phase Inversion Temperature of Orange Oil/Water Emulsions by Rheology and Microcalorimetry. (2017).
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Phenol. (n.d.). In Wikipedia. Retrieved from [Link]
- New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (2016).
- Farooq, U., et al. (2020). Rheology and Catastrophic Phase Inversion of Emulsions in the Presence of Starch Nanoparticles. MDPI.
- Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. (2016).
- Stability of Amine-Based Cellulose during Temperature-Vacuum-Swing Cycling for CO2 Capture
- Chen, W.-J., et al. (2022). Thermal Degradation Kinetics Analysis of Polymer Composite Electrolyte Membranes of PEVOH and PBT Nano Fiber. MDPI.
-
Ethoxylation of Fatty Amines. (n.d.). Eindhoven University of Technology. Retrieved from [Link]
- Identification of Proprietary Amino Ethoxylates in Hydraulic Fracturing Wastewater Using Liquid Chromatography/Time-of-Flight Mass Spectrometry with Solid Phase Extraction. (2019).
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency.
- Singh, V. K., et al. (2023). Thermal kinetics of poly(amidoamine) functionalized silica gel.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). Helda - University of Helsinki.
- New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determin
- Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2007).
- Gorgani, N. N., et al. (2021). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
-
Properties and Characteristics of Amine and Ester Formulations of 2,4-D. (n.d.). 24d.info. Retrieved from [Link]
- Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (2023).
-
Sample Preparation. (n.d.). Sartorius. Retrieved from [Link]
- Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2024).
- A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.).
- Voice, A. K., & Rochelle, G. T. (2013). Impact of Solvent on the Thermal Stability of Amines.
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- Stability Testing of Biotechnological/Biological Products. (1995). European Medicines Agency.
- Arrhenius plot for AB92 degradation. (2021).
Sources
- 1. assets.w3.tue.nl [assets.w3.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of phase inversion temperature nanoemulsions by surfactant displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
Reducing cytotoxicity of POE (5) coco amine in biological assays
<Technical Support Center
Topic: Reducing Cytotoxicity of POE (5) Coco Amine in Biological Assays For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team
Introduction
Polyoxyethylene (5) coco amine, hereafter referred to as this compound, is a non-ionic surfactant widely used as an emulsifier, dispersant, or solubilizing agent in various formulations, including those for agrochemicals and personal care products.[] In a research setting, its ability to create stable oil-in-water emulsions makes it a valuable excipient for delivering poorly soluble test compounds in cell-based assays. However, its utility is often hampered by its inherent cytotoxicity. As an amphiphilic molecule, this compound can interact with and disrupt cell membranes, leading to necrosis and confounding experimental results.[2][3] This guide provides in-depth troubleshooting advice, validated protocols, and alternative strategies to help you mitigate these cytotoxic effects and ensure the integrity of your biological data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
A1: this compound is a surfactant created by ethoxylating primary coco amines, which are derived from coconut oil.[4] The "5" indicates that an average of five ethylene oxide units are added to the amine head group. This structure gives the molecule an amphiphilic nature: a hydrophobic fatty alkyl tail and a hydrophilic polyethylene glycol head. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The cytotoxicity primarily stems from this amphiphilic nature. At sufficient concentrations, the surfactant monomers can insert into the lipid bilayer of cell membranes, disrupting their integrity, increasing permeability, and ultimately leading to cell lysis and death (necrosis).[2][5] Ethoxylated amines, as a class, are known to be significantly more cytotoxic than many other non-ionic surfactants.[6]
Q2: How do I know if the observed cell death is from my test compound or the this compound vehicle?
A2: This is a critical experimental question that must be addressed with a proper vehicle control . Your experimental design should always include a condition where cells are treated with the highest concentration of the vehicle (the formulation containing this compound but without your test compound) used in the experiment. If you observe a significant decrease in cell viability in the vehicle control group compared to untreated cells, it is a clear indicator that the excipient itself is contributing to cytotoxicity.[7]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for my assay?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into spherical structures called micelles.[8] Below the CMC, surfactant molecules exist as individual monomers. Above the CMC, any additional surfactant added will form more micelles, while the monomer concentration remains relatively constant.[9] The cytotoxicity of surfactants like this compound is often most pronounced at concentrations near or above the CMC, where there is a high concentration of monomers available to interact with and disrupt cell membranes.[5][6] Therefore, understanding the CMC can help you define a working concentration range that is less likely to cause overt toxicity. While the exact CMC for this compound can vary with temperature and medium composition, for ethoxylated amine surfactants, it is typically in the low micromolar (µM) range.[4][6]
Troubleshooting Guide: Mitigating Cytotoxicity
This section addresses specific experimental problems and provides actionable solutions.
Problem 1: My vehicle control shows high levels of cytotoxicity, making it impossible to assess the effect of my test compound.
-
Underlying Cause: The concentration of this compound in your vehicle is likely too high, exceeding the tolerance limit of your specific cell line. Different cell lines exhibit varying sensitivities to surfactants.
-
Solution 1: Determine the Maximum Non-Toxic Concentration (MNTC).
-
Rationale: Before testing your active compound, you must first establish a "safe" working concentration for the vehicle itself. This involves performing a dose-response experiment with the this compound formulation alone.
-
Action: Using the protocol provided below (Protocol 1 ), perform a cell viability assay (e.g., MTT, LDH release) on your specific cell line using a serial dilution of your vehicle. The highest concentration that results in acceptable viability (e.g., >90%) is your MNTC. All subsequent experiments should use a vehicle concentration at or below this level.
-
-
Solution 2: Reduce Surfactant Concentration.
-
Rationale: Often, the amount of surfactant used is in excess of what is needed for solubilization. Minimizing the concentration is the most direct way to reduce toxicity.
-
Action: Prepare new formulations with progressively lower concentrations of this compound. Assess both the physical stability of the formulation (i.e., does your compound remain in solution?) and the cytotoxicity. The goal is to find the lowest possible surfactant concentration that maintains the solubility of your test compound while remaining below the MNTC.
-
Problem 2: I've lowered the this compound concentration, but my compound is now precipitating out of solution.
-
Underlying Cause: The concentration of this compound is now below the level required to keep your hydrophobic test compound solubilized in the aqueous assay medium.
-
Solution 1: Introduce a Co-Solvent.
-
Rationale: A less toxic, water-miscible organic solvent can be used to aid in solubilization, thereby reducing the amount of surfactant required.[10]
-
Action: Introduce a small percentage (typically 0.1% - 1%) of a co-solvent like DMSO or ethanol into your formulation. This can often help dissolve the compound sufficiently, allowing you to use a much lower, non-toxic concentration of this compound as an emulsifier rather than the primary solubilizer. Remember to always run a corresponding vehicle control containing the co-solvent.[11]
-
-
Solution 2: Explore Alternative Formulation Strategies.
-
Rationale: If simple solubilization is not effective, more advanced formulation techniques may be necessary.
-
Action: Consider creating a nanosuspension. This involves milling the drug to nanoparticle size and stabilizing it with a low concentration of surfactant.[12] This increases the surface area for dissolution without requiring high, toxic concentrations of solubilizing agents.
-
Problem 3: Even at low concentrations, this compound appears to interfere with my assay readout or cell signaling pathways.
-
Underlying Cause: Beyond overt cytotoxicity, surfactants can have subtle effects. They can alter membrane protein conformation or interact with assay components, leading to artifacts.[13]
-
Solution: Switch to a Less Cytotoxic Alternative Surfactant.
-
Rationale: Ethoxylated amines are known to be among the more cytotoxic classes of surfactants.[14] Switching to a different class of non-ionic surfactant with a proven lower toxicity profile is often the most robust solution.
-
Action: Evaluate surfactants such as Polysorbates (Tween® 20, Tween® 80) or Poloxamers (Pluronic® F-68, Pluronic® F-127). These are widely used in biopharmaceutical formulations and are generally better tolerated by cells. Refer to the comparison table below.
-
Data & Visualization
Table 1: Comparison of Common Non-Ionic Surfactants
| Property | This compound | Polysorbate 80 (Tween® 80) | Poloxamer 188 (Pluronic® F-68) |
| Chemical Class | Ethoxylated Fatty Amine | Polyoxyethylene Sorbitan Ester | Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) |
| Typical Use | Emulsifier, Dispersant[] | Solubilizer, Emulsifier | Stabilizer, Solubilizer, Shear Protectant |
| Relative Cytotoxicity | High[6][14] | Moderate | Low |
| Notes | Known to be a potent membrane disruptor.[2] | Widely used but can be prone to degradation (oxidation). | Often used to protect cells from shear stress in bioreactors; very low toxicity profile. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration (MNTC) of a Vehicle
This protocol uses a Lactate Dehydrogenase (LDH) release assay, which measures cytotoxicity by quantifying the leakage of LDH from cells with damaged membranes.[15][16]
-
Cell Seeding: Seed your cells in a 96-well, clear-bottom plate at a density that will result in 80-90% confluency after 24 hours.[17] Incubate at 37°C, 5% CO₂.
-
Prepare Vehicle Dilutions: Prepare a 2X concentrated stock of your this compound vehicle in your standard cell culture medium. Perform a serial 2-fold dilution series in the culture medium to create a range of concentrations (e.g., from 2X down to 0.015X of your original stock).
-
Prepare Controls (in triplicate): [16]
-
Untreated Control: Wells with cells and medium only (represents 0% cytotoxicity).
-
Maximum LDH Release Control: Wells with cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint (represents 100% cytotoxicity).
-
Medium Background Control: Wells with medium only (no cells) to measure background LDH activity.
-
-
Treatment: After 24 hours of incubation, carefully remove the old medium from the cells. Add 100 µL of the appropriate vehicle dilution or control medium to each well.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: 45 minutes before the end of the incubation, add lysis buffer to the "Maximum LDH Release" wells. At the endpoint, use a commercial LDH assay kit to measure the LDH activity in the supernatant of each well according to the manufacturer's instructions.
-
Calculation:
-
First, subtract the Medium Background absorbance from all other readings.
-
Calculate the Percent Cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Untreated LDH Release) / (Maximum LDH Release - Untreated LDH Release)
-
-
Analysis: Plot the % Cytotoxicity against the vehicle concentration. The MNTC is the highest concentration that shows a statistically insignificant level of cytotoxicity compared to the untreated control (e.g., <10% cytotoxicity).
References
-
Chen, Y., et al. (2019). In vitro cellular viability studies on a concentrated surfactant-based wound dressing. International Wound Journal. Available from: [Link]
-
Emery Oleochemicals. (2021). January Webinar: 100% Bio-based and Safe Alternative to Ethoxylated Amine in Antistatic Polyolefin Applications. Retrieved from [Link]
-
Lim, S.L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available from: [Link]
-
Kim, Y.H., et al. (2011). Cellular toxicity of surfactants used as herbicide additives. Journal of the Korean Society for Applied Biological Chemistry. Available from: [Link]
-
Heerklotz, H. (2008). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal. Available from: [Link]
-
Mesnage, R., et al. (2021). Cytotoxicity mechanisms and composition of the glyphosate formulated herbicide RangerPro. bioRxiv. Available from: [Link]
-
ACS Publications. (n.d.). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Kianpour, S., et al. (2017). An overview of the most common methods for assessing cell viability. Avicenna Journal of Medical Biochemistry. Available from: [Link]
-
ACS Omega. (2020). Characterization and Cytotoxic Effect of Biosurfactants Obtained from Different Sources. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). The surfactant co-formulant POEA in the glyphosate-based herbicide RangerPro but not glyphosate alone causes necrosis in Caco-2 and HepG2 human cell lines and ER stress in the ToxTracker assay. Retrieved from [Link]
-
Kim, Y.H., et al. (2011). Cellular Toxicity of Surfactants Used as Herbicide Additives. Applied Biological Chemistry. Available from: [Link]
-
MDPI. (2023). Analysis of the Effects of Surfactants on Extracellular Polymeric Substances. MDPI. Retrieved from [Link]
-
Palsgaard. (n.d.). How to replace Ethoxylated Amines with safer alternatives without compromising on anti-static performance. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethoxylated cocoamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Opportunities for greener alternatives in chemical formulations. Green Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]
-
RSC Publishing. (2023). Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation. RSC Publishing. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). Pesticidal compositions containing ethoxylated fatty amines for increasing the effectiveness of endothall and salts thereof.
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Li, M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]
-
U.S. National Library of Medicine. (n.d.). Chapter 3: In Vitro Cytotoxicity. Retrieved from [Link]
Sources
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 61791-14-8 [smolecule.com]
- 5. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular toxicity of surfactants used as herbicide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. EP0774903B1 - Pesticidal compositions containing ethoxylated fatty amines for increasing the effectiveness of endothall and salts thereof - Google Patents [patents.google.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cellular Toxicity of Surfactants Used as Herbicide Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jrmds.in [jrmds.in]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Alternatives for Ethoxylated Amines in Anti-Static Applications
Introduction: Beyond the Surface
For decades, ethoxylated amines (EAs) have been the workhorse of the polymer industry for mitigating static build-up. Their mechanism is well-understood: as migratory additives, they bloom to the polymer surface, attracting atmospheric moisture to create a transient, dissipative layer.[1][2] This approach, while cost-effective for short-term applications, presents significant challenges in modern, high-performance materials science. The very mobility that allows EAs to function also leads to issues of surface contamination, compromised product quality, and performance dependency on ambient humidity.[1][3]
Furthermore, growing regulatory scrutiny and consumer demand for safer, more environmentally benign products have highlighted the drawbacks of EAs, including their potential for environmental persistence and association with skin irritation.[4][5] These factors compel us, as researchers and developers, to look beyond these traditional surfactants and explore a new generation of anti-static technologies that offer permanent, reliable, and safe performance.
This guide provides an in-depth comparison of the leading alternatives to ethoxylated amines. We will dissect their mechanisms of action, present objective performance data, and provide robust experimental protocols to validate their efficacy in your own applications. Our focus is not just on what these alternatives are, but on the scientific rationale for choosing and implementing them effectively.
Part 1: The Limitations of Ethoxylated Amines - A Case for Change
Before exploring alternatives, it is critical to understand the inherent limitations of ethoxylated amines that drive the need for innovation.
-
Humidity Dependence: The primary dissipative mechanism relies on attracting a surface layer of water.[1][2] In low-humidity environments (<20% RH), such as cleanrooms or climate-controlled facilities, their effectiveness plummets, leaving materials vulnerable to static discharge.[6]
-
Migration and Contamination: EAs must migrate to the surface to be effective. This migration is non-permanent and can lead to a greasy or oily residue, which is unacceptable in medical, electronic, and food-contact applications.[1][3] This blooming can also interfere with printing, sealing, and adhesion processes.
-
Lack of Permanence: The anti-static effect diminishes over time as the additive is depleted from the surface by cleaning, abrasion, or transfer.[1] For long-service-life products, this is a critical failure point.
-
Environmental and Health Concerns: Certain EAs and their potential degradation products face increasing scrutiny.[4][7] Concerns include their potential to persist in the environment, disrupt aquatic ecosystems, and cause skin sensitization.[4][5]
Part 2: A Comparative Analysis of Modern Anti-Static Technologies
The search for alternatives has yielded several classes of materials, each with a distinct mechanism for achieving static dissipation. We will explore the most promising of these, comparing their performance attributes directly against the baseline of traditional EAs.
Inherently Dissipative Polymers (IDPs)
IDPs, also known as ion-conductive polymers, represent a significant leap forward in anti-static technology. These are typically co-polymers or polymer alloys that form a co-continuous, ion-conductive phase within the host polymer matrix.[8][9]
Mechanism of Action: Unlike migratory additives, IDPs do not rely on atmospheric moisture. Instead, they create a permanent, interconnected network throughout the polymer. Ions within this network act as charge carriers, effectively and safely dissipating static charges from any point on the material's surface or within its bulk.[8][9] This mechanism ensures immediate, permanent, and humidity-independent performance.
Diagram 1: Mechanism of Migratory vs. Non-Migratory Antistats
Caption: Mechanisms of migratory vs. non-migratory antistats.
Conductive Fillers: Carbon-Based Materials
This category includes additives like conductive carbon black, carbon nanotubes (CNTs), and graphene. These materials form a physical, electron-conductive network within the polymer.[10][11]
Mechanism of Action: When a critical concentration (the "percolation threshold") is reached, the conductive particles create a continuous pathway for electrons to move freely through the material, preventing charge accumulation.[1] This provides extremely effective and permanent static dissipation that is entirely independent of humidity.
-
Conductive Carbon Black: A cost-effective option, but typically requires higher loading levels (5-20 wt%), which can negatively impact the mechanical properties and color of the final product.[12]
-
Carbon Nanotubes (CNTs) & Graphene: These advanced materials offer superior performance at exceptionally low loading levels (often <1 wt%).[11][12] This preserves the host polymer's mechanical properties, and in some cases can even enhance them.[11][13]
Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100°C, composed of organic cations and various anions.[14][15] They are known for their high ionic conductivity, thermal stability, and extremely low vapor pressure.[15][16]
Mechanism of Action: When incorporated into a polymer, ILs can function as antistatic agents by providing ionic mobility.[16] They can be designed to be miscible with the host polymer, providing a permanent, non-migrating solution. Their performance is generally independent of humidity, and their tunable nature allows for customization to specific polymer systems.[14][16]
Plant-Based Amine Alternatives
Innovations have led to the development of non-migrating, plant-based anti-static additives derived from renewable resources like vegetable oils.[4][5]
Mechanism of Action: These additives are designed for safety and regulatory compliance, offering a non-toxic and environmentally friendly profile.[4] While specific mechanisms can vary, they generally function as permanent or semi-permanent additives that provide reliable anti-static performance without the health and environmental concerns associated with traditional EAs.[5] For example, products like Palsgaard's Einar® series have demonstrated excellent static decay performance in polyolefins.[4][5]
Part 3: Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance characteristics of each technology class. The values represent typical ranges and should be validated for specific applications.
| Feature | Ethoxylated Amines (Baseline) | Inherently Dissipative Polymers (IDPs) | Carbon Nanotubes (CNTs) / Graphene | Ionic Liquids (ILs) | Plant-Based Alternatives |
| Mechanism | Migratory, Ionic Conduction (via H₂O) | Non-Migratory, Ion Conductive Network | Non-Migratory, Electron Conductive Network | Non-Migratory, Ionic Conduction | Non-Migratory / Low-Migration |
| Surface Resistivity (Ω/sq) | 10¹⁰ - 10¹² | 10⁶ - 10¹¹ | 10⁴ - 10⁹ | 10⁸ - 10¹¹ | 10⁹ - 10¹¹ |
| Static Decay Time (to 10%) | >2.0 sec (low humidity) | <2.0 sec | <0.1 sec | <2.0 sec | <2.0 sec[5] |
| Permanence | No (migrates, washes off) | Yes (locked in matrix)[8] | Yes (physical network)[13] | Yes (miscible)[16] | Yes / Semi-Permanent |
| Humidity Dependence | High | No[9] | No[17] | No[16] | Low to None |
| Effect on Color | None (transparent) | Can be transparent | Black/Grey | Can be transparent[16] | None |
| Typical Loading (wt%) | 0.5 - 2.0% | 10 - 20% | 0.01 - 1.0%[12] | 1 - 5% | 0.5 - 2.0% |
| Regulatory Profile | Concerns (REACH, etc.)[4] | Generally favorable | Favorable | Varies by chemistry | Favorable, often food-contact compliant[5] |
| Relative Cost | Low | High | High (but low loading) | Moderate to High | Moderate |
Part 4: Experimental Protocols for Performance Validation
As a Senior Application Scientist, I cannot overstate the importance of rigorous, standardized testing. The following protocols provide a self-validating framework for comparing the performance of anti-static additives.
Sample Preparation and Conditioning
-
Compounding: Incorporate the anti-static additive into the desired polymer resin using a twin-screw extruder or similar compounding equipment. Ensure consistent processing parameters (temperature, screw speed) for all samples.
-
Molding/Extrusion: Produce standardized test plaques (e.g., 100mm x 100mm x 2mm) via injection molding or cast film via extrusion.
-
Conditioning (Critical Step): Condition all test samples for a minimum of 48 hours in a controlled environment. For a comprehensive evaluation, we recommend two distinct conditions:
-
Standard Ambient: 23°C ± 2°C and 50% ± 5% Relative Humidity (per ASTM D618).
-
Low Humidity: 23°C ± 2°C and 12% ± 3% Relative Humidity. This is essential to expose the humidity-dependence of migratory additives.
-
Key Performance Tests
Diagram 2: Experimental Workflow for Antistatic Evaluation
Caption: Workflow for comprehensive antistatic agent evaluation.
A. Surface Resistivity (ASTM D257)
-
Objective: To measure the electrical resistance along the surface of the material. A lower value indicates better conductivity.
-
Apparatus: High-resistance meter with a concentric ring electrode probe.
-
Procedure:
-
Place the conditioned test plaque on an insulating base.
-
Apply the concentric ring electrode to the surface of the plaque.
-
Apply a specified DC voltage (e.g., 100V or 500V) for 60 seconds.
-
Record the resistance reading from the meter.
-
Calculate the surface resistivity (ρs) in ohms per square (Ω/sq) using the geometry factor of the electrode.
-
-
Causality Check: This test directly quantifies the material's ability to provide a path for charge movement. Comparing results at 50% RH and 12% RH will immediately reveal the humidity dependence of the additive.
B. Static Decay (FTMS 101C, Method 4046)
-
Objective: To measure the time required for a material to dissipate a static charge after the charging source is removed. This is the most direct measure of anti-static performance.
-
Apparatus: Static decay meter with a charging electrode and an electrostatic voltmeter.
-
Procedure:
-
Mount the conditioned sample in the test fixture.
-
Apply a high voltage charge (typically ±5000V) to the sample surface.
-
Simultaneously ground the sample and start a timer, while the voltmeter monitors the surface voltage.
-
Record the time it takes for the voltage to decay to a specified percentage of the initial charge (e.g., 10% or 1%).
-
-
Causality Check: A rapid decay time (< 2.0 seconds) indicates efficient charge dissipation.[5] This test simulates a real-world scenario where a charged object needs to be neutralized quickly. Again, testing at low humidity is crucial.
Conclusion: Selecting the Right Tool for the Job
The era of relying solely on ethoxylated amines for static control is drawing to a close, driven by the demands of advanced applications and a greater understanding of material safety. The choice of an alternative is not merely a drop-in replacement but a strategic decision based on the specific requirements of the end-use application.
-
For applications demanding absolute permanence, humidity independence, and transparency, Inherently Dissipative Polymers (IDPs) and certain Ionic Liquids offer robust solutions, albeit at a higher cost.
-
Where extreme conductivity is required and color is not a primary concern, carbon-based fillers like CNTs provide unparalleled performance at very low loadings.[13]
-
For consumer goods and packaging where safety, regulatory compliance, and sustainability are paramount, the new generation of plant-based alternatives presents a compelling and effective option.[4][5]
The key takeaway for researchers and developers is to move beyond a one-size-fits-all approach. By understanding the distinct mechanisms of these advanced alternatives and validating their performance through rigorous, standardized protocols, we can design materials that are not only free from static but also safer, more reliable, and better suited for the challenges of tomorrow.
References
-
Ampacet Corporation. (n.d.). Antistatic Additives & Their Use. [Link]
-
Palsgaard. (n.d.). How to replace Ethoxylated Amines with safer alternatives without compromising on anti-static performance. [Link]
-
Palsgaard. (n.d.). How to solve your top 5 anti-static protection problems. [Link]
-
Deuteron GmbH. (n.d.). Antistatic Additives. [Link]
-
OCSiAl. (2023). Add anti-static to polyurethane: industrial case with graphene nanotubes. YouTube. [Link]
-
Tuball. (2022). Antistatic Agents and Conductive Additives Comparison. [Link]
-
CDU-Part. (2025). Application Of Carbon Nanotubes In Conductive Plastics. [Link]
-
Tosaf. (n.d.). Permanent Antistatic Additives - All You Need to Know. [Link]
-
Nagase & Co., Ltd. (n.d.). Features, Applications, Coating Process of Antistatic Grade Coating DENATRON. [Link]
-
ESD Plastics. (2025). Antistatic Additives for Polymers: Types Benefits & How to Choose. [Link]
-
OCSiAl. (2023). Graphene nanotubes prevent static electricity buildup in TPU hoses. [Link]
-
ResearchGate. (2022). Ionic liquids as antistatic additives for polymer composites – A review. [Link]
-
Cargill. (n.d.). Static control - Polymer Additives. [Link]
-
elsielu.com. (n.d.). Antistatic Plastic Composite Graphene Composite Powder. [Link]
-
ESD Plastics. (2024). Classification Of Permanent Antistatic Additives. [Link]
-
RTP Company. (n.d.). Conductive and Anti-Static Thermoplastic Compounds. [Link]
-
ESD Plastics. (n.d.). Permanent Antistatic Additives| Non Migrating - Low Dosage. [Link]
-
Pirouette Editions. (n.d.). Carbon Nanotube Graphene Composite Powder For Plastics. [Link]
-
Tuball. (n.d.). Anti-static Agent for Polymers: The Complete Comparison. [Link]
-
PPC Flex. (2025). Is Antistatic Packaging Amine Free?. [Link]
-
Medium. (2025). comparing the antistatic performance of polyurethane foam antistatic agent with other static control additives. [Link]
-
MDPI. (2021). Insights into CO2 Foaming Behavior of Ethoxylated Amines. [Link]
-
MDPI. (2024). Polymer Composites Containing Ionic Liquids: A Study of Electrical Conductivity. [Link]
-
GOV.UK. (n.d.). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. [Link]
-
IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]
Sources
- 1. ampacet.com [ampacet.com]
- 2. deuteron.com [deuteron.com]
- 3. Is Antistatic Packaging Amine Free? - Flexible Packaging and Product Packaging Solutions | PPC Flex [ppcflex.com]
- 4. palsgaard.com [palsgaard.com]
- 5. backoffice.palsgaard.com [backoffice.palsgaard.com]
- 6. Features, Applications, Coating Process of Antistatic Grade Coating DENATRON [group.nagase.com]
- 7. publications.ieaghg.org [publications.ieaghg.org]
- 8. tosaf.com [tosaf.com]
- 9. cargill.com [cargill.com]
- 10. specialchem.com [specialchem.com]
- 11. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 12. Anti-static Agent for Polymers: The Complete Comparison [tuball.com]
- 13. Graphene nanotubes prevent static electricity buildup in TPU hoses [ocsial.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ionic liquids as antistatic additives | IoLiTec [iolitec.de]
- 17. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
